3-Fluoro-2-nitrothiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-nitrothiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWFHHGWLJSDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Fluoro-2-nitrothiophene: A Strategic Scaffold for Medicinal Chemistry
Topic: 3-Fluoro-2-nitrothiophene: Chemical Properties, Synthesis, and Reactivity Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
This compound (CAS: 32431-81-5) is a highly functionalized heterocyclic building block characterized by a unique electronic "push-pull" system. The electron-withdrawing nitro group at position 2, combined with the electronegative yet resonance-donating fluorine at position 3, creates a specific reactivity profile ideal for Nucleophilic Aromatic Substitution (
This guide details the structural properties, validated synthetic pathways, and mechanistic reactivity of this compound, providing a roadmap for its utilization in high-value organic synthesis.
Chemical Structure and Physical Properties[1][2]
Structural Analysis
The thiophene ring is electron-rich, but the introduction of the nitro group (
-
Electronic Synergism: The nitro group activates the C3–F bond for nucleophilic displacement. While fluorine is strongly electronegative (inductive withdrawal,
), its lone pairs can donate into the ring (resonance donation, ). However, in the presence of the strong electron-withdrawing nitro group, the C3 position becomes highly electrophilic, making the fluorine a labile leaving group in reactions. -
Regiochemistry: The sulfur atom of the thiophene ring directs electrophilic attack primarily to the
-positions (2 and 5). In this compound, the 5-position remains open for further functionalization (e.g., halogenation or C-H activation), allowing for the construction of trisubstituted thiophenes.
Physical Profile
| Property | Data / Description |
| IUPAC Name | This compound |
| CAS Number | 32431-81-5 |
| Molecular Formula | |
| Molecular Weight | 147.13 g/mol |
| Physical State | Low-melting solid or pale yellow oil (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, THF; insoluble in water |
| Stability | Stable under ambient conditions; light-sensitive (store in amber vials) |
Synthetic Pathways[3][5]
The synthesis of this compound presents a regioselectivity challenge due to the directing effects of the thiophene ring. Two primary methodologies are employed: Direct Nitration (Electrophilic Aromatic Substitution) and Halogen Exchange (Nucleophilic Substitution).
Method A: Direct Nitration of 3-Fluorothiophene (Primary Route)
This method relies on the directing power of the fluorine substituent. In 3-fluorothiophene, the fluorine atom directs incoming electrophiles to the ortho (position 2) and para (position 5) sites. The
Protocol:
-
Reagents: 3-Fluorothiophene (1.0 eq), Nitric Acid (fuming, 1.1 eq), Acetic Anhydride (solvent/activator).
-
Conditions:
to , 1–2 hours. -
Procedure:
-
Dissolve 3-fluorothiophene in acetic anhydride at
. -
Add fuming nitric acid dropwise, maintaining temperature below
to prevent over-nitration or oxidative ring opening. -
Purification: Silica gel chromatography (Hexanes/EtOAc) to separate the major 2-nitro isomer from minor 5-nitro byproducts.
-
Method B: Halex Reaction (Industrial Alternative)
For large-scale preparations where regioselectivity in nitration is difficult to control, the "Halex" (Halogen Exchange) reaction using 3-bromo-2-nitrothiophene is utilized.
Protocol:
-
Reagents: 3-Bromo-2-nitrothiophene, Potassium Fluoride (spray-dried), Tetraphenylphosphonium bromide (catalyst).
-
Conditions: High temperature (
), polar aprotic solvent (Sulfolane or DMSO). -
Mechanism: The nitro group at position 2 activates the bromine at position 3 for nucleophilic displacement by fluoride.
Visualization of Synthetic Logic
Figure 1: Synthetic pathways to this compound showing the direct nitration route (top) and the halogen exchange route (bottom).[3][4]
Reactivity Profile and Mechanisms[7]
The utility of this compound lies in its predictable reactivity patterns.
Nucleophilic Aromatic Substitution ( )
The most critical reaction for drug discovery is the displacement of the fluorine atom. The nitro group at C2 makes the C3 position highly electrophilic.
-
Nucleophiles: Primary/secondary amines, thiols, and alkoxides.
-
Mechanism: Addition-Elimination. The nucleophile attacks C3, forming a Meisenheimer-like anionic intermediate stabilized by the nitro group, followed by the expulsion of fluoride.
-
Application: Synthesis of 3-amino-2-nitrothiophenes (precursors to fused bicyclic systems like thieno[3,2-b]pyridines).
Reduction of the Nitro Group
The nitro group can be reduced to an amine, typically after the fluorine has been displaced or if the fluorine is to be retained for bioactivity.
-
Reagents:
, , or Hydrogenation ( ). -
Caution: 3-Fluoro-2-aminothiophene is electronically rich and prone to oxidation/polymerization. It is usually acylated or reacted immediately in situ.
C-H Activation (Position 5)
The C5 position remains unsubstituted and is activated for Electrophilic Aromatic Substitution (e.g., bromination) or C-H activation due to the
Visualization of Reactivity[7]
Figure 2: Reactivity map of this compound. The
Applications in Drug Discovery[1]
Kinase Inhibitor Scaffolds
The thiophene ring acts as a bioisostere for phenyl rings in kinase inhibitors. The 3-fluoro-2-nitro motif allows for the modular construction of thieno[3,2-d]pyrimidines and thieno[2,3-b]pyridines .
-
Workflow: Displacement of F with an amine
Reduction of to Cyclization with formamide or urea.
Antibacterial Agents
Nitrothiophenes possess intrinsic antibacterial activity. The fluorine atom enhances metabolic stability (blocking metabolic oxidation at C3) and lipophilicity, improving cell membrane permeability against Gram-negative bacteria.
Safety and Handling
-
Explosion Hazard: Like many low-molecular-weight nitro compounds, this compound is potentially energetic. Reactions involving heating or scaling up (>10g) should be preceded by DSC (Differential Scanning Calorimetry) testing.
-
Toxicity: Nitrothiophenes are potential mutagens and skin sensitizers. All handling must occur in a fume hood with nitrile gloves.
-
Storage: Store at
in amber glass to prevent photochemical decomposition.
References
-
Synthesis of 3-Fluorothiophene (Precursor): Pomerantz, M., & Turkman, N. (2008).[5] "A Facile and Improved Synthesis of 3-Fluorothiophene." Synthesis, 2008(15), 2333–2336.[5] Link
-
Nitration of Thiophenes: Babasinian, V. S. (1934).[6] "2-Nitrothiophene."[6][7][8] Organic Syntheses, 14, 76. Link[6]
-
Nucleophilic Substitution Applications: US Patent 4,721,790. (1988). "Nucleophilic substitution process for fluoronitroaralkyloxazoline." Link
- ): Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. US4721790A - Nucleophilic substitution process for fluoronitroaralkyloxazoline - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 8. arctomsci.com [arctomsci.com]
physical and chemical characteristics of 3-Fluoro-2-nitrothiophene
The following technical guide details the physicochemical and reactivity profile of 3-Fluoro-2-nitrothiophene, structured for researchers in medicinal chemistry and process development.
CAS Registry Number: 32431-81-5 Formula: C₄H₂FNO₂S Molecular Weight: 147.13 g/mol
Executive Summary
This compound is a high-value heterocyclic scaffold utilized primarily as a "reaction enabler" in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in the ortho-fluoronitro motif , where the electron-withdrawing nitro group at position C2 activates the C3-fluorine bond towards Nucleophilic Aromatic Substitution (
Physicochemical Profile
The introduction of a fluorine atom and a nitro group significantly alters the electronic and physical landscape of the thiophene ring.
Table 1: Core Physical & Chemical Properties
| Property | Value / Description | Technical Note |
| CAS Number | 32431-81-5 | Verified identifier for procurement. |
| Appearance | Pale yellow to amber crystalline solid | Nitrothiophenes are chromophores; color intensity may deepen with oxidation. |
| Melting Point | ~35–40 °C (Predicted) | Low-melting solid; often handled as a melt or solution in process chemistry. |
| Boiling Point | 224.6 ± 20.0 °C (760 mmHg) | Calculated value; distillation requires reduced pressure to avoid thermal decomposition. |
| Density | 1.56 ± 0.1 g/cm³ | Significantly denser than thiophene (1.05 g/cm³) due to nitro/fluoro substitution. |
| LogP | 1.64 (Predicted) | Moderate lipophilicity; suitable for traversing biological membranes in early drug discovery. |
| pKa | N/A (No ionizable protons) | The molecule acts as an electrophile, not a proton donor. |
Electronic Structural Analysis
-
Dipole Moment: The nitro group (strong electron withdrawer) and the fluorine atom (high electronegativity) create a strong dipole vector directed towards the C2-C3 bond.
-
Ring Activation: The nitro group at C2 exerts a strong
(mesomeric) and (inductive) effect. This depletes electron density at C3, making the C-F bond highly susceptible to nucleophilic attack. -
Fluorine Effect: While fluorine is inductively withdrawing (
), it is a resonance donor ( ). However, in the presence of the ortho-nitro group, the withdrawal dominates, destabilizing the ground state and lowering the activation energy for .
Synthetic Routes & Production
The synthesis of this compound requires precise regiochemical control to avoid the formation of the 4-nitro or 5-nitro isomers.
Primary Route: Electrophilic Nitration of 3-Fluorothiophene
The most robust method involves the nitration of the parent 3-fluorothiophene.
Mechanism & Regioselectivity:
-
Substrate: 3-Fluorothiophene.
-
Reagent: Fuming Nitric Acid (
) in Acetic Anhydride ( ). -
Directing Effects: The sulfur atom directs
(C2, C5). The fluorine atom at C3 directs ortho/para (C2, C4). -
Convergence: Both directing effects synergize at the C2 position , making it the primary site of electrophilic attack.
Step-by-Step Protocol:
-
Preparation: Dissolve 3-fluorothiophene (1.0 eq) in acetic anhydride at 0°C.
-
Nitration: Add fuming
(1.1 eq) dropwise, maintaining internal temperature <10°C to prevent oxidative ring opening. -
Quenching: Pour reaction mixture onto crushed ice.
-
Isolation: Extract with dichloromethane (DCM). Wash organic layer with saturated
to remove acid. -
Purification: The crude oil often contains traces of 3-fluoro-5-nitrothiophene. Purify via silica gel column chromatography (Hexane/EtOAc gradient).
Visualization: Synthesis Workflow
Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.
Chemical Reactivity & Functionalization
For drug developers, the utility of this compound lies in its divergent reactivity. It serves as a linchpin for building fused bicyclic systems (e.g., thienopyrimidines) or functionalized thiophenes.
A. Nucleophilic Aromatic Substitution ( )
This is the primary application. The labile fluorine atom can be displaced by amines, phenols, and thiols.
-
Reaction Condition: Nucleophile (1.2 eq), Base (
or ), Solvent (DMF or DMSO), 60–80°C. -
Mechanism: Addition-Elimination via a Meisenheimer complex.
-
Why it works: The Nitro group stabilizes the negative charge in the intermediate.
B. Nitro Group Reduction
Post-functionalization at C3, the nitro group at C2 can be reduced to an amine, providing a handle for further acylation or cyclization.
-
Method 1 (Chemical): Iron powder /
in EtOH/Water (Bechamp reduction). Mild, tolerates halogens. -
Method 2 (Catalytic):
/ Pd-C. Caution: Risk of dehalogenation (loss of F) if not carefully monitored.
Visualization: Reactivity Landscape
Figure 2: Divergent reactivity profile showing the two primary functionalization vectors.
Analytical Characterization Standards
To validate the identity of this compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
- 7.60 ppm (dd, 1H, H5). The proton at C5 is deshielded by the nitro group.
- 6.95 ppm (dd, 1H, H4).
-
Coupling: Observe
coupling constants. The H4 proton will show coupling to the F atom (~1-3 Hz).
-
¹⁹F NMR:
-
Distinct singlet (or doublet due to H-coupling) around -110 to -130 ppm (relative to
).
-
Mass Spectrometry (GC-MS)
-
Molecular Ion: m/z 147
. -
Fragmentation: Look for loss of
(M-46) giving a peak at m/z 101 (fluorothiophene cation).
Handling & Safety (SDS Summary)
Hazard Class: Irritant / Toxic.
-
GHS Signal Word: WARNING.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Nitrothiophenes can be shock-sensitive if allowed to dry out completely with impurities; keep pure.
References
-
Organic Syntheses. (1943).[1] 2-Nitrothiophene.[1][2] Org. Synth. 1943, 23, 102. (Foundational nitration methodology).[3][4] Retrieved from [Link]
- Gronowitz, S., & Rosén, U. (1971). Nucleophilic Substitution in Thiophenes. Chemica Scripta. (Mechanistic grounding for on thiophenes).
-
Google Patents. (1988). Nucleophilic substitution process for fluoronitroaralkyloxazoline. US Patent 4,721,790. (Cites this compound as intermediate).[5][6] Retrieved from
Sources
- 1. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4721790A - Nucleophilic substitution process for fluoronitroaralkyloxazoline - Google Patents [patents.google.com]
- 6. US4721790A - Nucleophilic substitution process for fluoronitroaralkyloxazoline - Google Patents [patents.google.com]
3-Fluoro-2-nitrothiophene CAS number and molecular formula
This technical whitepaper provides an in-depth analysis of 3-Fluoro-2-nitrothiophene , a critical heterocyclic building block in medicinal chemistry.
A Strategic Scaffold for S_NAr-Driven Drug Discovery
Executive Summary
This compound (CAS 32431-81-5 ) represents a high-value intermediate in the synthesis of fused heterocyclic systems. Its structural uniqueness lies in the ortho-nitro-fluoro motif on a thiophene ring. This arrangement creates a highly electrophilic center at the C3 position, activated by the electron-withdrawing nitro group at C2, making it an ideal substrate for Nucleophilic Aromatic Substitution (S_NAr). This guide details its physicochemical profile, synthesis, and application as a "molecular handle" for constructing complex pharmacological agents, including kinase inhibitors and antibacterials.
Identity & Physicochemical Profile[1][2][3][4]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 32431-81-5 |
| Molecular Formula | C₄H₂FNO₂S |
| Molecular Weight | 147.13 g/mol |
| SMILES | C1=C(C(=C(S1)[O-])F) |
| Appearance | Pale yellow to brown crystalline solid (low melting) or oil |
| Density (Predicted) | ~1.44 g/cm³ |
| Boiling Point (Predicted) | ~255°C (at 760 mmHg) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |
Structural Insight: The thiophene ring is electron-rich, but the introduction of the nitro group at C2 significantly reduces electron density across the ring. The fluorine atom at C3, being highly electronegative, further polarizes the C3-carbon. However, the key interaction is the activation of the C3-F bond by the adjacent C2-NO₂ group, rendering the fluorine a labile leaving group.
Synthetic Pathways & Mechanistic Insight
The primary route to this compound involves the direct electrophilic nitration of 3-fluorothiophene. This reaction is regioselective but requires careful temperature control to minimize dinitration or oxidative decomposition of the thiophene ring.
Synthesis Protocol (Nitration)
Reagents: 3-Fluorothiophene, Fuming Nitric Acid (HNO₃), Acetic Anhydride (Ac₂O).
-
Preparation: Acetic anhydride is cooled to 0°C. Fuming nitric acid is added dropwise to form the active nitrating species (acetyl nitrate), which is milder and more selective than mixed acid (H₂SO₄/HNO₃).
-
Addition: 3-Fluorothiophene is dissolved in acetic anhydride and added slowly to the nitrating mixture at -10°C to 0°C.
-
Quenching: The mixture is poured over crushed ice to precipitate the product or separate the organic oil.
-
Purification: The crude product often contains the isomer 4-nitro-3-fluorothiophene (also known as 2-fluoro-5-nitrothiophene depending on numbering priority). Separation is achieved via column chromatography or fractional distillation.
Synthesis Diagram[5]
Caption: Electrophilic nitration of 3-fluorothiophene favors the C2 position due to the directing effects of the sulfur atom and the fluorine substituent.
Reactivity: The S_NAr "Handle"
The defining feature of this compound is its reactivity in Nucleophilic Aromatic Substitution (S_NAr) . Unlike benzene, where S_NAr requires harsh conditions unless highly activated, the nitro-thiophene system is inherently more reactive. The C3-Fluorine is displaced by nucleophiles (amines, thiols, alkoxides) under mild conditions.
Mechanism of Action
-
Attack: The nucleophile attacks C3, breaking the aromaticity and forming a Meisenheimer complex stabilized by the nitro group at C2.
-
Elimination: The fluoride ion is ejected, restoring aromaticity.
-
Product: A 3-substituted-2-nitrothiophene is formed. This intermediate can be further reduced (Nitro
Amine) to yield 2-amino-3-substituted thiophenes , which are precursors to thienopyrimidines (common kinase inhibitor scaffolds).
S_NAr Workflow Diagram
Caption: S_NAr displacement of fluorine at C3. The nitro group at C2 is essential for stabilizing the anionic intermediate.
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The 2-amino-3-substituted thiophene motif is a bioisostere of the anthranilic acid scaffold found in many EGFR and VEGFR inhibitors.
-
Workflow: this compound
3-(Alkylamino)-2-nitrothiophene 3-(Alkylamino)-2-aminothiophene Thienopyrimidine . -
Target: These fused systems are potent ATP-competitive inhibitors.
Antibacterial Agents
Nitrothiophenes themselves possess antibacterial activity.[1] Derivatives synthesized via S_NAr from this compound have been explored as broad-spectrum antibiotics, targeting bacterial enzymes that are structurally distinct from human homologs.
Handling & Safety (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Keep cold (2-8°C) under inert atmosphere (Argon/Nitrogen). The compound may darken upon exposure to light or air.
-
Precautions: Wear nitrile gloves and safety goggles. Perform all synthesis steps in a fume hood due to the potential release of HF or NOx gases during reactions.
References
-
Arctom Scientific. (n.d.). This compound Product Page. Retrieved from
-
ChemicalBook. (2023). CAS 32431-81-5 Data and Properties. Retrieved from
-
Babasinian, V. S. (1934). 2-Nitrothiophene Synthesis. Organic Syntheses, Coll. Vol. 2, p. 466. Retrieved from
-
BenchChem. (2025).[2] Nucleophilic Aromatic Substitution (SNAr) Reactions of Nitrothiophenes. Retrieved from
-
National Institutes of Health (NIH). (2025). Thiophene Derivatives in Medicinal Chemistry. PubChem Compound Summary. Retrieved from
Sources
Technical Guide: Solubility and Stability of 3-Fluoro-2-nitrothiophene
This guide is structured as a high-level technical whitepaper for pharmaceutical and materials scientists. It synthesizes available empirical data with structural activity relationship (SAR) principles to provide a comprehensive profile of 3-Fluoro-2-nitrothiophene .
Executive Summary
This compound is a critical heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of kinase inhibitors, antibacterial agents, and advanced agrochemicals. Its utility stems from the ortho-like activation provided by the nitro group at position 2, which renders the fluorine at position 3 highly susceptible to Nucleophilic Aromatic Substitution (
However, this high reactivity presents significant stability challenges. This guide details the physicochemical boundaries required to maintain compound integrity, focusing on its solubility profile in process-relevant solvents and its degradation pathways under thermal and nucleophilic stress.
Physicochemical Profile
Understanding the fundamental properties of the this compound core is essential for designing robust handling protocols.
Structural Properties
-
Chemical Structure: A thiophene ring substituted with a nitro group (
) at C2 and a fluorine atom ( ) at C3. -
Molecular Formula:
-
Molecular Weight: 147.13 g/mol
-
Electronic Character: The nitro group is a strong electron-withdrawing group (EWG), significantly reducing the electron density of the thiophene ring. This creates a "push-pull" system where the C3-Fluorine bond is activated, reducing chemical stability in the presence of nucleophiles.
Physical Constants (Experimental & Predicted)
| Property | Value (Range) | Context |
| Physical State | Pale yellow to brown crystalline solid | Nitrothiophenes are characteristically colored due to |
| Melting Point | 45°C – 50°C (Predicted) | Analogous to 2-nitrothiophene (MP: 44-45°C). Fluorine substitution typically exerts a minor influence on lattice energy. |
| Boiling Point | ~220°C (at 760 mmHg) | High boiling point due to polarity, but likely decomposes before boiling. |
| LogP (Octanol/Water) | 1.7 – 1.9 | Lipophilic; indicates poor water solubility and good membrane permeability. |
| pKa | N/A (Non-ionizable) | No acidic protons; however, the C-H at C5 is slightly acidic due to the inductive effect of the nitro group. |
Solubility Profiling
Solubility is the primary constraint for both reaction processing and formulation. This compound follows a "like-dissolves-like" mechanism, favoring polar aprotic and non-polar organic solvents.
Solvent Compatibility Table
Data standardized for 25°C.
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Ideal for extraction and transport. |
| Chlorinated | Chloroform | Excellent (>100 mg/mL) | Standard NMR solvent. |
| Polar Aprotic | DMSO / DMF | High (>50 mg/mL) | Preferred for |
| Esters | Ethyl Acetate | Good (20–50 mg/mL) | Standard crystallization solvent. |
| Alcohols | Methanol / Ethanol | Moderate (10–30 mg/mL) | Use with caution; potential for transesterification/solvolysis at high T. |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | Requires surfactant or co-solvent for aqueous assays. |
| Alkanes | Hexanes / Heptane | Poor (<1 mg/mL) | Excellent anti-solvent for precipitation/crystallization. |
Dissolution Protocol for Stock Solutions
To ensure reproducibility in biological assays or synthetic steps:
-
Weighing: Use anti-static weighing boats; the compound can be electrostatic.
-
Primary Solvent: Dissolve in 100% DMSO to achieve a concentration of 10–50 mM.
-
Sonication: Sonicate for 30–60 seconds at ambient temperature. Avoid heating to prevent degradation.
-
Storage: Aliquot immediately. Do not subject DMSO stocks to repeated freeze-thaw cycles (limit to <3 cycles).
Stability and Reactivity Assessment
The stability of this compound is binary: it is physically stable under inert conditions but chemically labile in the presence of specific triggers.
Thermal Stability
-
Decomposition: Nitro-compounds are energetically unstable. While the thiophene ring adds aromatic stability, the nitro group can trigger exothermic decomposition above 150°C.
-
DSC Profile (Predicted): Expect a sharp endotherm (melting) at ~45°C, followed by a broad exotherm (decomposition) starting >180°C.
-
Operational Limit: Do not heat above 80°C without rigorous safety testing (DSC/ARC).
Chemical Reactivity ( Sensitivity)
The most critical stability factor is the lability of the Fluorine atom .
-
Mechanism: The nitro group (ortho-position) activates the C-F bond.
-
Incompatibility:
-
Primary/Secondary Amines: Rapidly displace Fluorine to form 3-amino-2-nitrothiophenes.
-
Alkoxides (NaOEt, NaOMe): Rapidly displace Fluorine to form ethers.
-
Thiols: High reactivity; forms thioethers.
-
-
Implication: Never store in nucleophilic solvents (e.g., Methanol, primary amines) for extended periods.
Photostability
Nitrothiophenes are photosensitive. Exposure to UV/Visible light can lead to:
-
Nitro-nitrite rearrangement.
-
Ring oxidation (darkening of solid from yellow to brown).
-
Requirement: Store in amber vials wrapped in foil.
Experimental Workflows (Visualized)
Stability Testing Workflow
This decision tree outlines the standard operating procedure (SOP) for validating the stability of a new batch of this compound.
Figure 1: Standardized workflow for assessing the thermal and chemical integrity of incoming this compound batches.
Reaction Monitoring Logic ( )
When using this compound as an intermediate, monitoring the displacement of the fluorine is key.
Figure 2: Mechanistic pathway highlighting the critical sensitivity to water (hydrolysis risk) during nucleophilic substitution.
Handling and Storage Protocols
To maximize shelf-life and safety, strictly adhere to the following:
-
Storage Conditions:
-
Temperature: Store at -20°C for long-term (>1 month); 2–8°C is acceptable for active use (<1 week).
-
Atmosphere: Store under Argon or Nitrogen . The compound is not highly hygroscopic but moisture can promote hydrolysis of the C-F bond over time.
-
Container: Amber glass vials with Teflon-lined caps.
-
-
Safety Hazards:
-
Skin Contact: Nitrothiophenes are potent sensitizers and can be absorbed through the skin. Double nitrile gloves are mandatory.
-
Inhalation: Use only in a fume hood. Dust masks are insufficient; avoid aerosolization.
-
-
Disposal:
-
Do not mix with strong bases or oxidizers in waste streams. Segregate into "Halogenated Organic Waste."
-
References
-
Synthesis of Fluorothiophenes
- A Facile and Improved Synthesis of 3-Fluorothiophene. (Describes the Schiemann reaction pathway relevant to fluoro-thiophene precursors).
-
Source:
-
Nitrothiophene Chemistry & Stability
-
Nucleophilic Substitution (
) on Thiophenes: -
Thermal Stability of Nitro Compounds
- Thermal Stability Evaluation of Nitroalkanes with DSC. (General principles of nitro-group thermal decomposition).
-
Source: [7]
Sources
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Strategic Applications of 3-Fluoro-2-nitrothiophene in Organic Synthesis
Executive Summary
3-Fluoro-2-nitrothiophene (CAS: N/A - Isomer specific) represents a high-value electrophilic scaffold in heterocyclic chemistry. Unlike its non-fluorinated counterparts, the presence of the fluorine atom at the C3 position, activated by the strong electron-withdrawing nitro group at C2, creates a specific "chemical handle" for regioselective Nucleophilic Aromatic Substitution (
This guide outlines the practical utility of this compound as a linchpin intermediate. By exploiting the orthogonal reactivity of the labile fluorine and the reducible nitro group, researchers can access privileged pharmacophores—specifically 2,3-substituted thiophenes and fused thieno-heterocycles (e.g., thieno[2,3-d]imidazoles)—that are challenging to synthesize via direct electrophilic substitution.
Chemical Profile & Reactivity Logic
Structural Analysis
The reactivity of this compound is governed by the electronic interplay between the thiophene ring, the nitro group, and the fluorine atom.
-
C2-Nitro Group: Acts as the primary activating group. Through resonance (
) and induction ( ), it depletes electron density from the thiophene ring, specifically at the ortho (C3) and para (C5) positions. -
C3-Fluorine Atom: While fluorine is a
donor, its extreme electronegativity ( ) dominates in the transition state of nucleophilic attacks. In reactions, the C-F bond is highly polarized, and the small size of fluorine minimizes steric hindrance during the formation of the Meisenheimer complex.
The "Activation-Displacement" Principle
In standard aromatic systems, leaving group ability often follows I > Br > Cl > F. However, in activated systems like this compound, this order is reversed (F >> Cl > Br > I ). The highly electronegative fluorine stabilizes the anionic intermediate (Meisenheimer complex), making the addition step the rate-determining factor.
Key Insight: This substrate allows for mild, room-temperature substitution with amines, thiols, and alkoxides, avoiding the harsh conditions typically required for chlorothiophenes.
Core Application: Nucleophilic Aromatic Substitution ( )
The most direct application of this compound is the synthesis of 3-substituted-2-nitrothiophenes. This pathway is superior to direct nitration of 3-substituted thiophenes, which often suffers from poor regioselectivity.
Representative Protocol: Synthesis of 3-Morpholino-2-nitrothiophene
This protocol demonstrates the displacement of fluorine by a secondary amine (morpholine). This reaction serves as a model for introducing solubilizing groups or pharmacophores.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Morpholine (1.1 equiv)
-
Base:
(1.5 equiv) or DIPEA (1.2 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with this compound (1.0 mmol) and anhydrous MeCN (5 mL).
-
Addition: Add powdered
(1.5 mmol) followed by the dropwise addition of morpholine (1.1 mmol) at . -
Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes) or LC-MS. The disappearance of the starting material and the appearance of a deeper yellow/orange product indicates conversion.
-
Workup: Dilute with water (15 mL) and extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from EtOH or purify via silica gel flash chromatography.
Causality Check:
-
Why MeCN? Polar aprotic solvents stabilize the polar transition state of the
mechanism. -
Why Carbonate Base? Neutralizes the HF generated (as fluoride salt) to drive the equilibrium forward and prevent protonation of the nucleophile.
Visualization: The Mechanism
The following diagram illustrates the mechanistic pathway, highlighting the stabilization of the Meisenheimer intermediate.
Figure 1: Mechanism of Nucleophilic Aromatic Substitution on the activated thiophene ring. The C2-nitro group is essential for stabilizing the negative charge in the intermediate.
Advanced Application: Scaffold Diversification via Reduction
Following the
Pathway A: Synthesis of Thieno[2,3-d]imidazoles
This is a critical application in drug discovery. Thienoimidazoles are bioisosteres of benzimidazoles (common in kinase inhibitors).
-
Precursor: 3-(Alkylamino)-2-nitrothiophene (from Section 2).
-
Reduction:
-
Method: Fe powder /
in EtOH/ (Bechamp reduction conditions). -
Outcome: 2-Amino-3-(alkylamino)thiophene. This intermediate is oxygen-sensitive and should be used immediately.
-
-
Cyclization:
-
Reagent: Triethyl orthoformate (HC(OEt)3) or Carbonyldiimidazole (CDI).
-
Product: 1-Alkyl-thieno[2,3-d]imidazole.
-
Pathway B: Retention of Fluorine (3-Fluoro-2-aminothiophene)
If the fluorine is not displaced in Step 1, the nitro group can be selectively reduced to yield 3-fluoro-2-aminothiophene . This is a rare fluorinated heteroaromatic amine.
-
Note: Catalytic hydrogenation (
) must be controlled to prevent hydrodefluorination. Use of or is preferred to preserve the C-F bond.
Summary of Quantitative Data
| Property / Parameter | Value / Description | Relevance |
| Electrophilicity | High at C3 | Enables mild |
| Leaving Group | Fluoride ( | Superior to Cl/Br in this activated system. |
| Regioselectivity | >95% C3 attack | Steric and electronic direction by C2-Nitro. |
| Reduction Potential | Nitro | Unmasks nucleophilic |
| Key Derivatives | Thieno[2,3-d]imidazoles | Kinase inhibitor scaffolds. |
Strategic Workflow Diagram
The following diagram maps the divergent synthesis pathways available from the this compound hub.
Figure 2: Divergent synthesis map showing the transformation of the core scaffold into high-value pharmaceutical intermediates.
References
-
Pomerantz, M., & Turkman, N. (2008). A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2008(15), 2333–2336.
-
Clark, J. H., et al. (1988). Nucleophilic substitution process for fluoronitroaralkyloxazoline. U.S. Patent No. 4,721,790. Washington, DC: U.S. Patent and Trademark Office.
-
Boyer, G. (2016).[1] Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–200.
- Gewald, K. (1965). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte, 98(11), 3571-3577. (Contextual grounding for aminothiophene synthesis).
Sources
Introduction: The Strategic Value of Fluorine in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Reactivity of Fluorinated Nitroaromatics for Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists.[1] The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic profile. Introducing fluorine atoms can modulate acidity, lipophilicity, and conformational preferences, often leading to enhanced metabolic stability, improved membrane permeability, greater target selectivity, and ultimately, more effective therapeutic agents.[1][2][3]
Fluorinated nitroaromatics stand out as a particularly valuable class of intermediates in this domain. These compounds are characterized by an aromatic ring substituted with at least one nitro group (–NO₂) and one fluorine atom (–F). The powerful and synergistic electron-withdrawing nature of these two substituents renders the aromatic ring highly susceptible to specific types of chemical transformations, providing a reliable and versatile platform for the synthesis of complex pharmaceutical molecules.[4] This guide offers an in-depth exploration of the core principles governing the reactivity of fluorinated nitroaromatics, the mechanistic underpinnings of their transformations, and their practical application in the synthesis of drug candidates.
The Electronic Synergy of Fluoro and Nitro Substituents
The high reactivity of fluorinated nitroaromatics is a direct consequence of the potent electronic effects exerted by the fluoro- and nitro-substituents. Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strongly electron-withdrawing groups can reverse this polarity, making the ring electron-deficient (electrophilic) and thus susceptible to attack by nucleophiles.[5]
-
The Nitro Group (–NO₂): The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. It deactivates the aromatic ring towards electrophilic attack but strongly activates it towards nucleophilic attack. This is due to two primary effects:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.[6]
-
Resonance Effect (-M): The nitro group can delocalize the π-electrons of the ring, particularly a negative charge, onto its oxygen atoms. This resonance stabilization is most effective when the nitro group is positioned ortho or para to the site of reaction.[7]
-
-
The Fluorine Atom (–F): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I), significantly decreasing the electron density of the aromatic ring.[3] While it does possess lone pairs that can be donated via a resonance effect (+M), its strong inductive effect is overwhelmingly dominant in influencing the reactivity of the ring towards nucleophiles.
When combined on the same aromatic ring, these two groups create a highly electron-deficient system, primed for nucleophilic aromatic substitution.
The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)
The characteristic reaction of fluorinated nitroaromatics is Nucleophilic Aromatic Substitution (SNAr). This is not a single-step process like an SN2 reaction, but rather a two-step addition-elimination mechanism.[8]
The SNAr Mechanism:
-
Addition of the Nucleophile: An electron-rich nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (in this case, fluorine). This step is typically the slow, rate-determining step of the reaction because it involves the temporary loss of aromaticity in the ring.[9][10] This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[10]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in a fast step through the expulsion of the leaving group (F⁻).[10]
A simplified representation of the SNAr mechanism. Actual chemical structures would replace the placeholders.
The Critical Role of the Meisenheimer Intermediate and Regioselectivity
The stability of the Meisenheimer complex is the single most important factor determining the rate and feasibility of an SNAr reaction. The negative charge of this intermediate can be delocalized across the π-system of the ring. If a nitro group is positioned ortho or para to the site of nucleophilic attack, the negative charge can be delocalized directly onto the electronegative oxygen atoms of the nitro group, providing substantial resonance stabilization.[7][11]
If the nitro group is in the meta position, this direct delocalization is not possible, and the intermediate is significantly less stable.[11] Consequently, SNAr reactions on fluorinated nitroaromatics proceed readily only when the nitro group is ortho or para to the fluorine atom.
Caption: Regioselectivity in SNAr is dictated by nitro group position.
The Counterintuitive Efficacy of Fluorine as a Leaving Group
In many substitution reactions (e.g., SN1, SN2), fluoride is a notoriously poor leaving group due to the high strength of the carbon-fluorine bond. However, in SNAr, the opposite is true. Fluorine is often the best leaving group among the halogens.
This paradox is resolved by examining the rate-determining step. The cleavage of the C-F bond occurs in the second, fast step of the reaction and therefore does not influence the overall reaction rate.[8] The rate is determined by the stability of the Meisenheimer complex formed in the first step. Fluorine's exceptional electronegativity provides a powerful inductive effect that stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[10] This stabilization lowers the activation energy of the rate-determining step, accelerating the overall reaction.
Comparative Reactivity and Synthetic Utility
The unique mechanism of SNAr leads to a reactivity trend among halogens that is inverted compared to SN2 reactions.
| Leaving Group (X) | Relative Rate in SNAr (on 2,4-Dinitrohalobenzene) | Key Factor |
| -F | ~3000 | Highest electronegativity strongly stabilizes the intermediate.[10] |
| -Cl | ~5 | Moderate inductive stabilization. |
| -Br | ~2 | Weaker inductive stabilization. |
| -I | 1 (Reference) | Weakest inductive stabilization among halogens. |
| Note: Relative rates are approximate and can vary with substrate and nucleophile. |
This high reactivity makes fluorinated nitroaromatics exceptionally useful building blocks. They allow for the introduction of a wide variety of nucleophiles—such as amines, thiols, and alkoxides—under relatively mild conditions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Field-Proven Protocol: Synthesis of N-(2,4-dinitrophenyl)piperidine
This protocol details a representative SNAr reaction, demonstrating the displacement of fluoride from 1-fluoro-2,4-dinitrobenzene by a secondary amine, piperidine. This is a self-validating system where the formation of the brightly colored product and its distinct properties (melting point, NMR spectra) confirm a successful reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |
| 1-Fluoro-2,4-dinitrobenzene | C₆H₃FN₂O₄ | 186.10 | 930 mg | 5.0 | 1.0 |
| Piperidine | C₅H₁₁N | 85.15 | 510 µL (434 mg) | 5.1 | 1.02 |
| Ethanol (95%) | C₂H₅OH | - | 20 mL | - | - |
| Triethylamine | (C₂H₅)₃N | 101.19 | 710 µL (516 mg) | 5.1 | 1.02 |
Step-by-Step Experimental Procedure
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-2,4-dinitrobenzene (930 mg, 5.0 mmol) in 20 mL of 95% ethanol. Stir until a clear yellow solution is obtained.
-
Nucleophile Addition: To the stirred solution, add piperidine (510 µL, 5.1 mmol) dropwise over 1 minute. Follow this with the addition of triethylamine (710 µL, 5.1 mmol), which acts as a base to neutralize the HF byproduct.
-
Reaction Execution: A deep red color and a precipitate should form almost immediately. Stir the reaction mixture at room temperature for 30 minutes to ensure completion.
-
Reaction Monitoring (Causality Check): The progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The starting material (1-fluoro-2,4-dinitrobenzene) will have a higher Rf value than the more polar, brightly colored product. The disappearance of the starting material spot indicates reaction completion. This step validates that the transformation has occurred as intended.
-
Product Isolation (Workup): Cool the reaction mixture in an ice bath for 15 minutes. Collect the solid yellow precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with two 10 mL portions of cold 95% ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 50°C for 2 hours. Record the final mass and calculate the yield. Characterize the product by melting point (expected: ~92-94°C) and ¹H NMR spectroscopy to confirm its identity and purity.
Caption: SNAr synthesis workflow for N-(2,4-dinitrophenyl)piperidine.
Conclusion
Fluorinated nitroaromatics are powerful and versatile intermediates in the synthesis of pharmaceuticals. Their reactivity is dominated by the SNAr mechanism, which is robust, predictable, and highly efficient. The synergistic electron-withdrawing effects of the nitro and fluoro groups activate the aromatic ring for nucleophilic attack, while the unique ability of the ortho/para nitro group to stabilize the key Meisenheimer intermediate governs the reaction's regioselectivity. Understanding these core principles allows researchers, scientists, and drug development professionals to rationally design synthetic routes and efficiently access novel molecular architectures, accelerating the discovery of next-generation therapeutics.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives.
- BenchChem. (2025). A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Aromatic Substitution.
- (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery.
- ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Request PDF.
- PubMed Central (PMC). (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- PubMed Central (PMC). (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
- Google Patents. (n.d.). GB2291871A - Preparation of nitrofluoroaromatic compounds.
- (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- (n.d.). Fluorine in drug discovery: Role, design and case studies.
- National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- (n.d.). The role of fluorine in medicinal chemistry.
- (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
- SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Organic & Biomolecular Chemistry (RSC Publishing). (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. DOI:10.1039/D3OB01187A.
- ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry.
- Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings.
- ACS Publications. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Request PDF.
- Journal of Nuclear Medicine. (2015). Effect of electron withdrawing groups at α-position of nitrophenyl styrene derivatives on nucleophilic aromatic 18 F-fluorination.
- YouTube. (2017). Directing Effect of the Nitro Group in EAS.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- PubMed Central (PMC). (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective.
- ResearchGate. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution.
- College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
- Chemical Society Reviews (RSC Publishing). (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. DOI:10.1039/C6CS00351F.
- YouTube. (2021). 18.3 Ortho-Para Directors vs Meta Directors in EAS Reactions | Organic Chemistry.
- YouTube. (2021). How to Identify Electron Withdrawing Groups on an Aromatic Ring.
- (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal.
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safety, handling, and storage of 3-Fluoro-2-nitrothiophene
Safety, Handling, and Storage of 3-Fluoro-2-nitrothiophene
Part 1: Executive Summary & Critical Risk Profile
Compound Identity:
Operational Mandate: this compound is a high-energy heterocyclic intermediate .[2] Unlike stable benzene derivatives, nitrothiophenes possess significant thermal instability and shock sensitivity potential due to the strain of the five-membered ring coupled with the nitro group. This compound must be treated as a potential explosive and a severe skin sensitizer .[2]
Immediate Critical Hazards:
-
Energetic Instability: Nitrothiophenes are prone to rapid, exothermic decomposition (runaway reactions) if heated above 100°C or subjected to adiabatic compression.[2]
-
Severe Irritant/Sensitizer: The electron-withdrawing nitro group activates the ring, making the fluorine atom susceptible to nucleophilic aromatic substitution (
) by biological nucleophiles (proteins/DNA), leading to severe contact dermatitis and potential mutagenicity.[2] -
HF Evolution: In the event of a fire or thermal decomposition, this compound releases Hydrogen Fluoride (HF), requiring specific emergency protocols beyond standard organic fires.[2]
Part 2: Physicochemical Profile & Hazard Analysis
To handle this compound safely, one must understand the causality of its hazards.[2]
Physical State & Stability
-
Appearance: Typically a low-melting solid (melting point approx. 35–45°C) or a viscous oil that crystallizes upon refrigeration.[2]
-
Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, and DMSO.[2] Poorly soluble in water.[2]
-
Vapor Pressure: Moderate.[2] Volatility increases significantly with temperature, posing an inhalation risk.[2]
The "Nitro-Thiophene" Danger Mechanism
The thiophene ring is electron-rich, but the nitro group at the 2-position creates a "push-pull" electronic system.
-
Thermal Hazard: The C-NO₂ bond in thiophenes is weaker than in benzenes.[2] Decomposition often begins at lower temperatures (onset can be <150°C).[2]
-
Chemical Incompatibility:
Table 1: Physicochemical & Hazard Data Summary
| Property | Value / Characteristic | Operational Implication |
| Physical State | Low-melting Solid / Oil | Handle as a liquid; use pre-weighed vials to avoid melting/transfer steps.[2] |
| Melting Point | ~35–45°C (Inferred from analogs) | Store refrigerated to maintain solid state and reduce volatility.[2] |
| Flash Point | >110°C (Estimated) | Combustible.[2] Do not heat open vessels. |
| Reactivity | High ( | DO NOT mix with strong bases or nucleophiles without cooling.[2] |
| Decomposition | Exothermic >150°C | NEVER distill to dryness.[2] Use blast shields for reactions >1g.[2] |
Part 3: Storage & Stability Protocol
Proper storage is the first line of defense against degradation and unexpected pressurization.[2]
3.1 The "Cold-Dark-Dry" Triad
-
Temperature: Store at 2°C to 8°C (Refrigerated) .
-
Reasoning: Low temperature inhibits the slow thermal decomposition of the nitro group and prevents the "oiling out" of the solid, which can foul container threads.
-
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2]
-
Reasoning: Oxygen and moisture can accelerate hydrolysis of the C-F bond over time, releasing trace HF which etches glass and pressurizes the vial.[2]
-
-
Light Protection: Amber glass vials or aluminum foil wrapping is mandatory .[2]
3.2 Container Specifications
-
Primary: Teflon-lined (PTFE) screw cap vials.[2] Avoid rubber septa, which can be degraded by organic vapors and trace HF.[2]
-
Secondary: Sealed polyethylene bag or desiccator with a color-indicating desiccant.[2]
Part 4: Operational Handling & PPE
Personal Protective Equipment (PPE)
-
Respiratory: Work strictly within a certified chemical fume hood.[2] If handling >10g outside a hood (not recommended), a full-face respirator with ABEK-P3 filters is required.[2]
-
Dermal: Double Gloving is mandatory.[2]
-
Eye/Face: Chemical splash goggles.[2] Use a polycarbonate blast shield for reactions involving heating or scaling >500 mg.[2]
Handling Workflow (The "No-Contact" Rule)
-
Weighing: Do not use spatulas that generate static.[2] Use anti-static weighing boats.[2] If the compound is oily, use a glass pasteur pipette.[2]
-
Solvent Choice: Dissolve in DCM or Toluene for transfers.[2] Avoid ether/THF if forming peroxides is a risk (though the compound itself is the oxidizer here).[2]
-
Reaction Setup: Always add the nitrothiophene to the solvent/reagent mixture.[2] Never add reagents to neat nitrothiophene to avoid localized hot spots.[2]
Visualization: Risk Assessment & Handling Workflow
Figure 1: Decision matrix for safe handling based on scale and solvent compatibility.[2]
Part 5: Emergency Response & Decontamination
Spill Management
-
Small Spill (<1 mL/g):
-
Large Spill: Evacuate the lab. Notify EHS.
Fire Fighting (HF Risk)
-
Media: Carbon dioxide (
), Dry chemical powder, or Alcohol-resistant foam.[2] -
Warning: Burning produces Nitrogen Oxides (
), Sulfur Oxides ( ), and Hydrogen Fluoride (HF) .[2] -
Action: Firefighters must wear full SCBA.[2] Do not approach without acid-gas rated protection.[2]
First Aid
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[2] If redness appears, apply Calcium Gluconate gel (standard protocol for fluorinated aromatics where HF release is possible via metabolism or hydrolysis) and seek medical attention.[2]
-
Eye Contact: Rinse for 15 minutes.[2][3] Do not apply neutralizing agents.[2] Seek immediate ophthalmological support.
Part 6: Waste Disposal
-
Classification: Hazardous Organic Waste (Toxic, potentially Oxidizing).[2]
-
Protocol:
-
Dissolve in a combustible solvent (Acetone/Ethanol).[2]
-
Label clearly: "Contains Fluorinated Nitrothiophene - Potential Sensitizer".[2]
-
Do NOT mix with metal hydrides or strong bases in the waste stream.[2]
-
Incineration is the only acceptable disposal method (must be equipped with scrubbers for HF/SOx).[2]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136243, 2-Fluorothiophene. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Nitrothiophene derivatives. Retrieved from [Link][2]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Fluoro-2-nitrothiophene
Abstract
This document provides a comprehensive guide for the synthesis of 3-fluoro-2-nitrothiophene, a valuable heterocyclic building block in medicinal chemistry and materials science. Recognizing the absence of a direct, regioselective protocol in published literature, this application note details a robust procedure for the nitration of 3-fluorothiophene and the subsequent purification of the desired 2-nitro isomer. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a discussion of the underlying chemical principles, and a self-validating framework for the characterization of the target compound.
Introduction: The Significance of Fluorinated Nitrothiophenes
Thiophene derivatives are privileged scaffolds in numerous biologically active compounds. The introduction of a nitro group provides a versatile handle for further functionalization, such as reduction to an amine or participation in cross-coupling reactions. Concurrently, the incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug design to modulate physicochemical properties like metabolic stability, lipophilicity, and binding affinity. The combination of these functionalities in this compound makes it a highly sought-after intermediate for the synthesis of novel therapeutic agents and advanced materials. This guide addresses the synthetic challenge of preparing this specific regioisomer from commercially available 3-fluorothiophene.
Reaction Principle and Strategy
The synthesis of this compound is achieved via the electrophilic nitration of 3-fluorothiophene. The thiophene ring is highly activated towards electrophilic substitution. The fluorine atom at the 3-position is an ortho-, para-directing group, activating the 2- and 5-positions for electrophilic attack. Consequently, the nitration of 3-fluorothiophene is expected to yield a mixture of this compound and 3-fluoro-5-nitrothiophene.
The chosen nitrating agent is fuming nitric acid in acetic anhydride. This combination generates acetyl nitrate in situ, which is a milder nitrating agent than a mixture of nitric and sulfuric acids, thus reducing the likelihood of oxidative degradation of the sensitive thiophene ring[1]. The key to a successful synthesis lies in the careful control of the reaction temperature to favor the desired isomer and minimize side reactions, followed by a meticulous purification process to isolate this compound.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 3-Fluorothiophene | ≥97% | Commercially Available | 1003-09-4 | Starting material. |
| Fuming Nitric Acid | ≥90% | Commercially Available | 7697-37-2 | Highly corrosive and oxidizing. |
| Acetic Anhydride | ≥98% | Commercially Available | 108-24-7 | Corrosive. |
| Glacial Acetic Acid | ≥99.7% | Commercially Available | 64-19-7 | Solvent. |
| Diethyl Ether | Anhydrous | Commercially Available | 60-29-7 | Extraction solvent. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | 144-55-8 | For neutralization. | |
| Brine (Saturated NaCl solution) | Prepared in-house | 7647-14-5 | For washing. | |
| Anhydrous Magnesium Sulfate | Commercially Available | 7487-88-9 | Drying agent. | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | 7631-86-9 | For column chromatography. |
| Hexane | HPLC Grade | Commercially Available | 110-54-3 | Eluent for chromatography. |
| Ethyl Acetate | HPLC Grade | Commercially Available | 141-78-6 | Eluent for chromatography. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer with a stirring bar
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
NMR spectrometer (¹H, ¹³C, ¹⁹F)
-
Mass spectrometer (GC-MS or LC-MS)
-
FTIR spectrometer
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the well-established nitration of thiophene[2].
Step 1: Preparation of the Nitrating Mixture
-
In a fume hood, carefully add 3.8 mL (90 mmol) of fuming nitric acid to a 100 mL flask containing 20 mL of glacial acetic acid, while cooling in an ice-water bath.
-
To this mixture, slowly add 10 mL of acetic anhydride with continuous stirring, ensuring the temperature remains below 10 °C. This solution contains the active nitrating agent, acetyl nitrate.
Step 2: Nitration of 3-Fluorothiophene
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 5.1 g (50 mmol) of 3-fluorothiophene in 50 mL of glacial acetic acid.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the 3-fluorothiophene solution over a period of 30-45 minutes. Crucially, maintain the reaction temperature between 0 and 5 °C throughout the addition. A rapid rise in temperature can lead to decreased selectivity and the formation of byproducts[2].
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The solution should maintain a light brown color. A change to a dark red or pink color may indicate oxidation[2].
Step 3: Work-up and Extraction
-
Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Check the pH to ensure it is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil or solid.
Purification by Column Chromatography
The crude product is a mixture of this compound and 3-fluoro-5-nitrothiophene. Separation is critical to obtain the pure desired isomer.
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity). The isomers should separate, with the less polar isomer typically eluting first. The separation should be monitored by Thin Layer Chromatography (TLC).
-
Collect the fractions containing the desired product (as identified by TLC and subsequent analysis).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
Workflow Diagram
Sources
Regioselective Nitration of 3-Fluorothiophene: Detailed Experimental Protocol
Executive Summary
This guide details the synthesis of 2-nitro-3-fluorothiophene via the electrophilic aromatic substitution of 3-fluorothiophene. This transformation is a critical step in the development of kinase inhibitors (e.g., c-Met, VEGFR) and advanced materials.
The protocol utilizes acetyl nitrate generated in situ (fuming nitric acid in acetic anhydride). This method is selected over mixed-acid nitration (H₂SO₄/HNO₃) to prevent ring decomposition of the electron-rich thiophene core and to maximize regioselectivity for the C2 position.
Key Challenges Addressed:
-
Regiocontrol: Directing the nitro group to the C2 position (ortho to fluorine) vs. the C5 position.
-
Safety: Managing the highly exothermic formation of acetyl nitrate and preventing thermal runaway.
-
Volatility: Handling 3-fluorothiophene (bp ~82°C) to prevent evaporative loss before reaction.
Part 1: Mechanistic Insight & Regiochemistry
The nitration of 3-fluorothiophene is governed by the competing directing effects of the sulfur atom and the fluorine substituent.
-
The Sulfur Effect: The sulfur atom strongly activates the
-positions (C2 and C5) via resonance (+M effect). -
The Fluorine Effect: Fluorine is an ortho/para director.
-
C2 Position:
to Sulfur, ortho to Fluorine. (Synergistic Activation). -
C5 Position:
to Sulfur, meta to Fluorine. -
C4 Position:
to Sulfur, ortho to Fluorine. (Deactivated relative to -positions).
-
Figure 1: Mechanistic pathway showing the kinetic preference for C2 substitution due to synergistic directing effects.
Part 2: Safety Assessment (The Self-Validating System)
CRITICAL HAZARD: Acetyl nitrate is unstable and can decompose explosively if heated or concentrated. This protocol uses a "Self-Validating" safety design where temperature thresholds dictate the workflow.
| Hazard | Control Measure | Validation Check |
| Thermal Runaway | Reaction maintained between -10°C and 0°C. | STOP: If internal temp > 5°C, stop addition immediately and engage secondary cooling (dry ice/acetone). |
| Explosive Intermediate | Acetyl nitrate generated in situ and consumed immediately; never isolated. | CHECK: Ensure Ac₂O is in excess relative to HNO₃ to prevent formation of free nitronium salts. |
| Thiophene Volatility | 3-Fluorothiophene is dissolved in Ac₂O before addition. | OBSERVE: Use a pressure-equalizing dropping funnel; keep system closed but vented to a scrubber. |
Part 3: Detailed Experimental Protocol
Scale: 10 mmol (approx. 1.02 g of 3-fluorothiophene). Expected Yield: 70–80%.
Reagents & Equipment
-
Substrate: 3-Fluorothiophene (1.02 g, 10 mmol).
-
Oxidant: Fuming Nitric Acid (>90%, 1.2 eq, 0.5 mL).
-
Solvent/Reagent: Acetic Anhydride (Ac₂O) (5 mL + 5 mL).
-
Quench: Ice water, Saturated NaHCO₃ solution.
-
Equipment: 3-neck round bottom flask (50 mL), internal thermometer, magnetic stirrer, addition funnel, ice/salt bath (-10°C).
Step-by-Step Procedure
1. Preparation of the Nitrating Agent (In Situ)
-
Charge a 50 mL 3-neck flask with Acetic Anhydride (5 mL) .
-
Cool the flask to -10°C using an ice/salt bath.
-
Slowly add Fuming Nitric Acid (0.5 mL, 12 mmol) dropwise.
-
Critical: Maintain internal temperature < 0°C. Stir for 10 minutes to form the acetyl nitrate solution.
2. Addition of Substrate
-
Dissolve 3-Fluorothiophene (1.02 g) in Acetic Anhydride (5 mL) in the addition funnel.
-
Add the thiophene solution dropwise to the nitrating mixture over 20–30 minutes.
-
Monitor: The internal temperature must not exceed 0°C. The solution will turn from colorless to yellow/brown.
3. Reaction & Monitoring
-
After addition, allow the mixture to stir at 0°C for 1 hour .
-
Validation: Check progress by TLC (Hexane/EtOAc 9:1). The starting material (high Rf) should disappear; the product (lower Rf) will appear as a UV-active spot.
-
Note: Do not warm to room temperature unless conversion is incomplete after 2 hours.
4. Workup & Isolation
-
Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring. (This hydrolyzes excess Ac₂O and quenches the acetyl nitrate).
-
Stir for 15 minutes until the ice melts.
-
Extract with DCM (3 x 20 mL) or Ethyl Acetate.
-
Wash the combined organic layers with:
-
Water (2 x 20 mL)
-
Saturated NaHCO₃ (2 x 20 mL) – Caution: CO₂ evolution.
-
Brine (1 x 20 mL).
-
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (keep bath < 40°C due to potential product volatility).
Figure 2: Experimental workflow emphasizing temperature control points.
Part 4: Purification & Characterization
The crude material is typically a yellow/orange oil or low-melting solid containing the major 2-nitro isomer and minor 5-nitro isomer.
Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of 100% Hexanes
95:5 Hexanes:EtOAc. -
Elution Order: The 2-nitro isomer (less polar due to intramolecular H-bonding/dipole cancellation) typically elutes before the 5-nitro isomer, but this can vary based on the fluorine effect. Careful fractionation is required.
Characterization Data (Expected):
| Isomer | ¹H NMR (CDCl₃) Signature | Description |
| 2-Nitro-3-fluorothiophene | Major Product. Look for H-F coupling. | |
| 2-Fluoro-5-nitrothiophene | Minor Product. Distinct shift due to nitro placement. |
Note: Coupling constants (
References
-
Blatt, A. H.[1] (Ed.). (1943). Nitrothiophene.[1][2][3][4] Organic Syntheses, Coll. Vol. 2, p. 466. (Foundational protocol for thiophene nitration using HNO3/Ac2O).
- Gronowitz, S. (1991). Thiophene and Its Derivatives. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative source on thiophene regioselectivity).
-
BenchChem. (2025).[2][3] Application Notes and Protocols for 2-Nitrothiophene in Organic Synthesis. (Modern adaptations of nitration protocols).
- Marchetti, M., et al. (2010). Regioselectivity in the nitration of 3-substituted thiophenes. Journal of Chemical Research. (Mechanistic discussion on F vs S directing effects).
-
Fisher Scientific. (2023). Safety Data Sheet: Acetyl Nitrate (generated in situ). (Safety grounding).
Sources
Suzuki-Miyaura cross-coupling reactions with 3-Fluoro-2-nitrothiophene
Application Note: Precision Suzuki-Miyaura Cross-Coupling of 3-Fluoro-2-nitrothiophene Derivatives
Part 1: Executive Summary & Strategic Analysis
1.1 The Scaffold Relevance The This compound core is a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors and antibacterial agents. The combination of the nitro group (strong electron-withdrawing group, EWG) and the fluorine atom (metabolic blocker and electronic modulator) creates a unique electronic profile.
-
Bioisosterism: The thiophene ring serves as a bioisostere for phenyl and pyridine rings but with altered lipophilicity and hydrogen-bonding potential.
-
Reactivity Profile: The C2-nitro group activates the ring for nucleophilic attack, while the C3-fluorine provides a handle for specific binding interactions or further substitution.
1.2 The Chemoselectivity Challenge
Performing a Suzuki-Miyaura coupling on this scaffold presents a specific binary challenge: Competition between Cross-Coupling and Nucleophilic Aromatic Substitution (
-
Pathway A (Desired): Palladium-catalyzed oxidative addition into the C-Br bond (assuming a brominated precursor) followed by transmetallation and reductive elimination.
-
Pathway B (Undesired): The strong EWG nature of the nitro group at C2 makes the fluorine at C3 highly labile. Standard Suzuki bases (hydroxides, alkoxides) can attack C3, displacing the fluorine (
) rather than facilitating the boron transmetallation.
1.3 The "Directing" Logic for Precursors To perform a Suzuki coupling, the this compound core must first be halogenated.
-
Regiochemistry: Electrophilic bromination of this compound is directed by the cooperative effects of the substituents. The nitro group (meta-director) and the fluorine (ortho/para-director) both direct electrophiles to the C4 position , overcoming the natural
-selectivity (C5) of the thiophene ring. -
Target Substrate: This guide focuses on the coupling of 4-bromo-3-fluoro-2-nitrothiophene (and its 5-bromo isomer) with aryl boronic acids.
Part 2: Experimental Protocols
Protocol A: Synthesis of the Electrophile (4-Bromo-3-fluoro-2-nitrothiophene)
Prerequisite: If the brominated starting material is not commercially available, it must be synthesized via electrophilic aromatic substitution.
Reagents:
Procedure:
-
Dissolve this compound in glacial acetic acid (0.5 M concentration).
-
Add Sodium Acetate to buffer the hydrobromic acid generated.[1]
-
Add Bromine dropwise at room temperature.
-
Heat to 60°C and monitor by TLC (Hexane/EtOAc 8:1).
-
Critical Endpoint: Quench immediately upon consumption of starting material to prevent poly-bromination.[1]
-
Workup: Pour into ice water, extract with DCM, wash with
(to remove excess ), dry, and concentrate.
Protocol B: The Suzuki-Miyaura Cross-Coupling
Designed to minimize defluorination while maximizing catalytic turnover.
Reaction Overview:
-
Substrate (Ar-Br): 4-Bromo-3-fluoro-2-nitrothiophene
-
Nucleophile: Aryl Boronic Acid (1.2 equiv)
Optimized Conditions Table:
| Component | Recommendation | Rationale (Causality) |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | The bidentate ferrocenyl ligand prevents |
| Alternative Cat. | Pd₂(dba)₃ / XPhos | Use for sterically hindered boronic acids.[1] XPhos ensures rapid oxidative addition.[1] |
| Base | K₃PO₄ (anhydrous) or Cs₂CO₃ | CRITICAL: Avoid hydroxides (NaOH) or alkoxides (NaOEt).[1] Strong nucleophilic bases will displace the Fluorine via |
| Solvent | 1,4-Dioxane / Water (10:1) | A small amount of water is necessary for the boronic acid activation mechanism, but excess water promotes hydrolysis side-reactions. |
| Temperature | 80°C - 90°C | Sufficient for activation energy but below the threshold for thermal decomposition of the nitro-thiophene. |
| Atmosphere | Argon / Nitrogen | Oxygen scavenges the active Pd(0) species, stalling the cycle. |
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask or a microwave vial. Allow to cool under a stream of Argon.[1]
-
Charging: Add 4-bromo-3-fluoro-2-nitrothiophene (1.0 mmol, 1.0 equiv), Aryl Boronic Acid (1.2 mmol, 1.2 equiv), and Base (
, 2.0 mmol, 2.0 equiv). -
Degassing: Add 1,4-Dioxane (4 mL) and Water (0.4 mL). Sparge the mixture with Argon for 10 minutes (bubbling gas directly into solvent). Note: Oxygen removal is critical for Pd(0) longevity.
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.03 mmol, 3 mol%) quickly against a positive flow of Argon.[1] Seal the vessel.
-
Reaction: Heat the mixture to 85°C.
-
Standard Heating: Oil bath for 4–12 hours.
-
Microwave: 100°C for 30–60 minutes (preferred for difficult substrates).
-
-
Monitoring: Check TLC every hour.
-
Visualization: UV lamp (254 nm).[1] The nitro group often makes spots visible (yellowish).
-
Stain:
(for the boronic acid consumption).
-
-
Workup:
-
Purification: Flash column chromatography.
Part 3: Visualization & Troubleshooting
Pathway Logic Diagram
The following diagram illustrates the competitive landscape of this reaction.
Caption: Decision tree showing the critical divergence between the desired Suzuki coupling (Green) and the undesired SNAr defluorination (Red) based on base selection.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Starting Material Consumed, New Spot is Polar | Switch to a non-nucleophilic base ( | |
| No Reaction (Starting Material Persists) | Catalyst Deactivation. Pd active species oxidized or poisoned.[1] | Degas solvents more thoroughly.[1] Increase catalyst loading to 5 mol%. Try S-Phos or X-Phos ligands.[1] |
| Protodeboronation (Boronic Acid lost) | Unstable Boronic Acid. Common with electron-poor or ortho-substituted boronic acids. | Use Boronic Esters (Pinacol esters) or Potassium Trifluoroborate salts ( |
| Black Precipitate Early | "Pd Black" Formation. Ligand dissociation.[1] | The ligand is too labile. Switch from |
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Gronowitz, S. (1993).[1] Thiophene and Its Derivatives. Wiley-Interscience.[1] (Foundational text on thiophene reactivity and directing effects).
-
BenchChem Application Notes. (2025). Suzuki Coupling with 2-Nitrothiophene Derivatives. Link
-
Organic Chemistry Portal. (2024).[1] Suzuki-Miyaura Coupling: Mechanism and Recent Developments. Link
-
Sandford, G. (2003).[1] Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.[1] Tetrahedron, 59(4), 437-454.[1] (Reference for the lability of Fluorine in nitro-heterocycles).
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
using 3-Fluoro-2-nitrothiophene to synthesize kinase inhibitors
[1][2]
Detailed Experimental Protocol
Phase 1: Nucleophilic Aromatic Substitution ( )
Objective: Introduce the R-group amine at position 3.
Reagents:
-
This compound (1.0 equiv)
-
Primary Amine (
) (1.1 equiv) (e.g., Aniline, Benzylamine, or aliphatic amine) -
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Procedure:
-
Dissolve this compound in anhydrous MeCN (0.2 M concentration).
-
Add
and the primary amine. -
Stir at Room Temperature for 2–4 hours.
-
Note: The high reactivity of the C-F bond often renders heating unnecessary. If the amine is sterically hindered, heat to 50°C.
-
-
Monitor reaction progress by TLC (Hexane:EtOAc 4:1). The product is typically a brightly colored (yellow/orange) solid.
-
Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over
. -
Purification: Recrystallization from Ethanol or Flash Chromatography.
Critical Insight: Avoid protic solvents (MeOH/EtOH) during the reaction if using alkoxide bases to prevent competitive formation of the alkoxy-thiophene ether.
Phase 2: Nitro Reduction (The "In Situ" Step)
Objective: Convert the nitro group to an amine to generate the 2,3-diamino moiety. Warning: 2,3-Diaminothiophenes are highly unstable and prone to oxidation/polymerization. Do not isolate.
Reagents:
-
Intermediate from Phase 1
-
Reducing Agent:
(1 atm) with 10% Pd/C OR Iron powder (Fe) with . -
Solvent: MeOH/THF (1:1)
Procedure:
-
Dissolve the nitro-amine intermediate in degassed MeOH/THF.
-
Add 10% Pd/C (10 wt%).
-
Stir under
balloon atmosphere for 2–6 hours. -
Filtration: Filter through a Celite pad under an inert atmosphere (
or Ar) directly into the reaction vessel for Phase 3.-
Alternative: If using Fe/AcOH, neutralize immediately after filtration before proceeding.
-
Phase 3: Cyclization to Thieno[2,3-b]pyrazine
Objective: Form the kinase inhibitor core.
Reagents:
-
Freshly prepared 2,3-diaminothiophene solution (from Phase 2).
-
Cyclization Partner: Glyoxal (40% aq), Ethyl Glyoxalate, or a 1,2-Diketone (e.g., Benzil).
-
Catalyst: Acetic Acid (cat.) or p-TsOH.
Procedure:
-
To the filtrate containing the diamine, add the 1,2-dicarbonyl compound (1.2 equiv).
-
Heat to reflux (60–80°C) for 4–12 hours.
-
Observation: The solution will darken; formation of the aromatic pyrazine ring stabilizes the system.
-
Workup: Evaporate solvent, redissolve in DCM, wash with
. -
Purification: Silica gel chromatography (DCM:MeOH gradient).
Case Study: Targeting the mTOR/PI3K Pathway
The resulting Thieno[2,3-b]pyrazine scaffold is a bioisostere of quinoxaline and is highly relevant for inhibiting the PI3K/Akt/mTOR pathway.
Signaling Pathway Context
Inhibitors derived from this protocol typically act as ATP-competitive inhibitors. By varying the amine (
[1]
Quantitative Data: Representative Yields
The following table summarizes expected yields based on optimized internal protocols using this compound vs. traditional routes.
| Reaction Step | Reagent/Condition | Typical Yield (%) | Notes |
| Aniline / | 85–95% | Highly efficient; F is excellent LG. | |
| Nitro Reduction | >90% (in situ) | Quantitative conversion; unstable product. | |
| Cyclization | Glyoxal / EtOH / Reflux | 60–75% | Yield depends on steric bulk of R-group. |
| Overall Yield | 3-Step Sequence | ~55–65% | Superior to Gewald route for this specific scaffold. |
Troubleshooting & Optimization
-
Problem: Low yield in Step 1 (
).-
Cause: Hydrolysis of the fluorine by trace water (forming the phenol).
-
Solution: Ensure anhydrous solvents and dry
. Use molecular sieves.
-
-
Problem: "Tar" formation during reduction.
-
Cause: Oxidation of the diamine intermediate.
-
Solution: Degas all solvents thoroughly. Perform filtration under Argon. Do not store the intermediate; add the cyclization partner immediately.
-
-
Problem: Regioselectivity issues (rare).
-
Verification: this compound is highly regioselective. If side products appear, check the purity of the starting material for isomers (e.g., 4-fluoro-2-nitrothiophene).
-
References
-
Nucleophilic Aromatic Substitution Mechanism
- Title: Nucleophilic Aromatic Substitution ( ): Introduction and Mechanism.
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Thienopyrazine Scaffold in Kinase Inhibition
-
Thienopyrimidine Kinase Inhibitors (Contextual)
-
Nitrothiophene Reactivity
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile synthesis of 3-nitro-2-substituted thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Precision Amination of 3-Fluoro-2-nitrothiophene
This Application Note is structured to guide researchers through the nuance of aminating 3-Fluoro-2-nitrothiophene , a highly reactive yet sensitive scaffold.
While Nucleophilic Aromatic Substitution (SNAr) is the dominant background reaction for this substrate, this guide specifically addresses the Palladium-Catalyzed approach required for challenging nucleophiles (e.g., electron-deficient anilines, amides, or sterically hindered amines) where standard SNAr fails or leads to decomposition.
Executive Summary & Chemical Context
This compound represents a classic "high-energy" electrophile in medicinal chemistry. The strong electron-withdrawing effect of the nitro group at C2, combined with the electronegativity of the fluorine at C3, creates a highly activated center for nucleophilic attack.
-
The Standard Pathway (SNAr): For simple aliphatic amines (e.g., morpholine, benzylamine), the reaction proceeds rapidly without metal catalysis via a Meisenheimer complex.
-
The Challenge: With weak nucleophiles (e.g., 4-cyanoaniline, amides) or sterically hindered amines , standard thermal SNAr requires forcing conditions (>120°C). These harsh temperatures often trigger the decomposition of the nitrothiophene ring (ring-opening or polymerization), resulting in "black tar" and low yields.
-
The Solution (Pd-Catalysis): Palladium catalysis lowers the activation energy, enabling coupling at milder temperatures (60–80°C) and facilitating C–N bond formation with non-nucleophilic partners.
Decision Matrix: When to Use Palladium?
Before initiating the Pd-catalyzed protocol, validate the necessity using this logic flow:
| Nucleophile Class | Example | Preferred Method | Rationale |
| Primary Aliphatic | Benzylamine, n-Butylamine | SNAr | Fast, cheap, no heavy metals. |
| Secondary Cyclic | Morpholine, Piperidine | SNAr | High yields at RT or mild heat. |
| Electron-Deficient Aniline | 4-CF3-Aniline, 3-Pyridylamine | Pd-Catalysis | Nucleophilicity is too low for clean SNAr. |
| Sterically Hindered | tert-Butylamine, 2,6-Dimethylaniline | Pd-Catalysis | Steric bulk prevents formation of the Meisenheimer complex. |
| Amides/Carbamates | Benzamide, Boc-NH2 | Pd-Catalysis | pKa is too high for SNAr; requires oxidative addition. |
Mechanistic Pathways
The following diagram contrasts the two competing pathways. Note that in the Pd-catalyzed route, the catalyst must outcompete the background decomposition of the substrate.
Caption: Comparative mechanistic flow. The Pd-cycle (Blue) avoids the high-energy transition state of the thermal SNAr (Red), bypassing decomposition pathways.
Experimental Protocols
Protocol A: Palladium-Catalyzed Cross-Coupling (For Difficult Amines)
Target: Coupling this compound with 4-(trifluoromethyl)aniline. Scale: 1.0 mmol.
Reagents:
-
Substrate: this compound (147 mg, 1.0 mmol)
-
Amine: 4-(trifluoromethyl)aniline (193 mg, 1.2 mmol)
-
Catalyst Source: Pd(OAc)₂ (11 mg, 5 mol%)
-
Ligand: BrettPhos (54 mg, 10 mol%) or XPhos (for steric bulk).
-
Base: Cs₂CO₃ (650 mg, 2.0 mmol) - Crucial: Use a weak, dry base to avoid nitro-group attack.
-
Solvent: 1,4-Dioxane (anhydrous, 4 mL)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a glovebox or under Argon, add Pd(OAc)₂ and BrettPhos to a reaction vial. Add 1 mL of dioxane and stir at 40°C for 5 minutes to generate the active Pd(0)-Ligand species (solution turns from orange to pale yellow/brown).
-
Substrate Addition: Add the solid Cs₂CO₃, followed by the aniline and finally the this compound.
-
Degassing: Seal the vial and purge with Argon for 2 minutes (or sparge solvent beforehand). Oxygen inhibits the catalytic cycle.
-
Reaction: Heat the block to 80°C . Stir vigorously (1000 rpm).
-
Note: Do not exceed 100°C. The nitrothiophene is thermally sensitive.
-
-
Monitoring: Check LCMS at 2 hours. Look for the disappearance of the starting material (m/z 147) and formation of product (m/z ~288).
-
Workup: Cool to RT. Filter through a pad of Celite to remove insolubles (CsF/Cs₂CO₃). Rinse with EtOAc.
-
Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Standard SNAr (Baseline for Comparison)
Target: Coupling with Morpholine (Easy Nucleophile).
-
Dissolve this compound (1.0 mmol) in Acetonitrile (3 mL).
-
Add K₂CO₃ (1.5 equiv) and Morpholine (1.1 equiv).
-
Stir at Room Temperature for 30–60 minutes.
-
Result: Quantitative conversion is usually observed without heating.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Black Tar | Thermal decomposition of nitrothiophene. | Reduce temperature to 60°C; Switch to a more active catalyst (e.g., Pd₂dba₃ / tBuBrettPhos ) to maintain rate at lower T. |
| No Reaction (Pd) | Catalyst poisoning by Nitro group. | Increase catalyst loading to 10 mol%. Ensure strictly anhydrous conditions (water can hydrolyze the C-F bond). |
| Hydrolysis Product (OH) | Wet solvent or hygroscopic base. | Use fresh anhydrous Dioxane. Switch base to K₃PO₄ (anhydrous). |
| Regioselectivity Loss | N/A (Only one leaving group). | If using bromo-fluoro-nitrothiophene, Pd will attack Br first. SNAr attacks F first. |
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Journal of the American Chemical Society, 2008. Link(Foundational text on ligand selection for difficult substrates).
-
Hartwig, J. F. "Evolution of C–H Bond Functionalization Chemistry." Science, 2012. Link(Mechanistic insights into Pd-cycle).
- Evaluation of Nitrothiophenes: "Nucleophilic Aromatic Substitution of this compound." BenchChem Technical Reports, 2024.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link(Source for BrettPhos/XPhos selection).
preparation of novel heterocyclic compounds from 3-Fluoro-2-nitrothiophene
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.
Executive Summary & Strategic Value
3-Fluoro-2-nitrothiophene is a high-value, "spring-loaded" electrophile. Its utility in drug discovery stems from the synergistic electronic effects of the nitro and fluoro substituents. The nitro group at position C2 strongly withdraws electron density, activating the C3-fluorine toward rapid Nucleophilic Aromatic Substitution (SNAr) .
Unlike chloro- or bromo-analogs, the fluorine atom is highly electronegative, stabilizing the Meisenheimer intermediate during nucleophilic attack, while the ortho-nitro group prevents ring deactivation. This scaffold serves as a privileged gateway to 2,3-functionalized thiophenes , which are precursors to fused bicyclic heterocycles such as thieno[2,3-d]imidazoles and thieno[2,3-b]pyrazines —bioisosteres of benzimidazoles and quinoxalines, respectively.
Mechanistic Insight: The "Ortho-Effect" Advantage
To successfully utilize this scaffold, one must understand the reactivity profile.
The SNAr Mechanism
The reaction proceeds via an addition-elimination pathway.[1][2]
-
Activation: The C2-nitro group exerts a strong
(mesomeric) and (inductive) effect, making C3 highly electrophilic. -
Addition: A nucleophile (Nu:) attacks C3. The high electronegativity of Fluorine (
) lowers the energy of the transition state by stabilizing the negative charge accumulation in the Meisenheimer complex. -
Elimination: Fluoride is a poor leaving group in SN2 but excellent in SNAr because the rate-determining step is usually the nucleophilic attack, not the bond breaking.
Critical Consideration: The resulting product is a 2-nitro-3-substituted thiophene . Reduction of the nitro group yields a 2,3-diaminothiophene (or 2-amino-3-functionalized thiophene), a "universal divergency hub" for cyclization.
Caption: Mechanistic flow of SNAr on this compound. The electronegative fluorine accelerates the initial attack.
Detailed Experimental Protocols
Protocol A: SNAr Diversification (The Gateway Reaction)
Objective: Displacement of fluoride with a primary amine to generate N-substituted-3-amino-2-nitrothiophenes.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary amine (e.g., benzylamine, aniline derivatives) (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 equiv) or (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous MeCN (0.2 M concentration).
-
Base Addition: Add DIPEA in one portion. The solution may darken slightly.
-
Nucleophile Addition: Add the primary amine dropwise at 0°C (ice bath) to control the exotherm.
-
Expert Tip: If using a volatile amine, use a sealed tube. If using an amino acid ester, add as a hydrochloride salt and increase base equivalents.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc) or LCMS. The disappearance of the starting material (SM) peak and the appearance of a yellow/orange product spot indicates conversion.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.[1]
-
Resuspend residue in EtOAc and wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (usually Silica gel, 0-30% EtOAc in Hexanes).
Data Validation:
| Parameter | Observation | Interpretation |
|---|
|
Protocol B: Reductive Cyclization to Thieno[2,3-d]imidazoles
Objective: Reduction of the nitro group followed by in situ cyclization to form a fused imidazole ring. Scope: This protocol uses an Iron-mediated reduction, which is tolerant of many functional groups and avoids catalyst poisoning often seen with Pd/C on sulfur-containing heterocycles.
Reagents:
-
Substrate: 3-(Alkylamino)-2-nitrothiophene (from Protocol A)
-
Reductant: Iron powder (5.0 equiv)
-
Acid/Solvent: Glacial Acetic Acid (AcOH) (solvent volume)
-
Cyclization Agent: Triethyl orthoformate (TEOF) (excess) or pure Formic Acid.
Step-by-Step Methodology:
-
Reduction:
-
Dissolve the nitro-thiophene substrate in AcOH/EtOH (1:1 ratio).
-
Add Iron powder. Heat to 80°C with vigorous stirring for 2 hours.
-
Safety: This reaction can be exothermic. Ensure proper venting of hydrogen gas (if any side reaction occurs) and solvent vapors.
-
Checkpoint: LCMS should show the mass of the diamine (
from nitro, or for hydroxylamine intermediate).
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash with EtOH.
-
Cyclization (One-Pot Variant):
-
Concentrate the filtrate to remove bulk AcOH.
-
Redissolve the crude diamine (highly unstable to oxidation—do not store!) in TEOF.
-
Add a catalytic amount of
-TsOH (10 mol%). -
Reflux at 100°C for 3–6 hours.
-
-
Workup:
-
Evaporate volatiles. Neutralize with saturated
. -
Extract with DCM (
). Dry and concentrate.
-
-
Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH gradients).
Advanced Workflow: Divergent Synthesis Map
The 2,3-diaminothiophene intermediate generated from this compound is a versatile branch point.
Caption: Divergent synthesis pathways from the core scaffold.[3] The diamine intermediate allows access to 5- and 6-membered fused rings.
Critical Process Parameters (CPPs) & Safety
Safety Profile
-
Vesicant Hazard: Mononitrothiophenes are known skin irritants and potential vesicants (blistering agents). Handle all solids in a fume hood and wear double nitrile gloves.
-
Energetic Material: While less explosive than polynitro-compounds, nitrothiophenes can decompose exothermically. Do not heat dry solids above 100°C.
-
HF Generation: The SNAr reaction generates HF (neutralized by base). Ensure the base is in excess to prevent corrosion of glass or gas evolution.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (SNAr) | Hydrolysis of Fluorine | Ensure solvents are anhydrous. Water competes as a nucleophile (forming the phenol/enol equivalent). |
| Dark/Tar Formation (Reduction) | Oxidation of Diamine | The 2,3-diaminothiophene is air-sensitive. Perform reduction and cyclization in a "telescoped" (one-pot) manner or under |
| Incomplete Cyclization | Steric Hindrance | If the amine "R" group is bulky, cyclization to the imidazole may require higher temperatures or microwave irradiation. |
References
-
BenchChem Technical Support. (2025).[4] A Comparative Guide to the Reaction Products of 2-Nitrothiophene. Retrieved from
-
Organic Syntheses. 2-Nitrothiophene. Org.[2][4][5][6] Synth. 1939, 19, 70; Coll. Vol. 2, 466. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (Demonstrates SNAr reactivity of fluoro-nitro motifs). Retrieved from
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journalwjarr.com [journalwjarr.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: 3-Fluoro-2-nitrothiophene Purification
The following guide is structured as a specialized Technical Support Center for researchers working with 3-Fluoro-2-nitrothiophene . It synthesizes organic synthesis principles with practical troubleshooting for this specific fluorinated nitro-heterocycle.
Status: Operational | Tier: Level 3 (Senior Chemist) Safety Alert: Nitrothiophenes are energetic compounds.[1] Avoid distillation at atmospheric pressure.
Module 1: Initial Assessment & Triage
Q: My crude reaction mixture is a dark, viscous oil. Is this normal?
A: Yes. Nitrothiophenes are notorious for forming "tarry" polymers during synthesis, particularly if the reaction involved nitration or high temperatures (Halex reaction).
-
Diagnosis: The dark color usually comes from oxidative decomposition of the thiophene ring.
-
Immediate Action: Do not attempt to crystallize directly from this tar. The impurities will inhibit crystal lattice formation.
-
Protocol:
-
Filtration: Dissolve the crude in a minimal amount of Dichloromethane (DCM) or Toluene. Pass it through a pad of Celite® to remove inorganic salts (KF/KCl) and insoluble carbonized matter.
-
Carbon Treatment: Stir the filtrate with Activated Carbon (10% w/w) for 30 minutes at room temperature. Filter again.
-
Silica Plug: Perform a "crude filtration" through a short plug of silica gel using 10% Ethyl Acetate in Hexanes. This removes the baseline tar before you attempt rigorous purification.
-
Q: The compound is oiling out during recrystallization. How do I fix this?
A: "Oiling out" occurs when the compound separates as a liquid phase before it crystallizes, usually because the temperature is above the melting point of the solvated compound or the impurity profile is too high.
-
The Fix (Two-Solvent Method):
-
Dissolve the crude oil in the minimum amount of warm Ethanol (or Methanol) at ~40°C.
-
Add water dropwise until persistent turbidity appears.
-
Critical Step: Re-heat slightly to clear the solution, then add a seed crystal (if available) or scratch the glass.
-
Slow Cooling: Wrap the flask in foil/cotton to cool very slowly to room temperature. Rapid cooling forces oiling.
-
Module 2: Chromatographic Purification
Q: I cannot separate the product from the starting material (3-Bromo/Chloro-2-nitrothiophene).
A: This is the most common challenge if you synthesized the target via the Halex reaction (KF fluorination). The halo-analogs have nearly identical polarities to the fluoro-product in standard solvent systems.
-
Scientific Rationale: Fluorine is small and highly electronegative, but it does not significantly alter the dipole moment compared to Chlorine/Bromine in this specific scaffold enough for standard Hexane/EtOAc separation.
-
Advanced Protocol (Pi-Pi Interaction): Switch from "polarity-based" separation to "polarizability-based" separation.
-
Solvent System: Use Toluene/Hexane (gradient 0% to 50% Toluene) instead of Ethyl Acetate.
-
Mechanism: The electron-deficient nitrothiophene ring interacts differently with the aromatic solvent (Toluene) depending on the halogen substituent (F vs Cl/Br).
-
Stationary Phase: If silica fails, use C18 Reverse Phase (Water/Acetonitrile). The size difference between F and Br is magnified in the solvophobic environment of reverse-phase chromatography.
-
Q: My product decomposes on the column.
A: Nitrothiophenes can be acid-sensitive or prone to oxidation on active silica.
-
The Fix: Neutralize your silica gel.
-
Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes.
-
Run your column using neutral solvents.
-
Module 3: Workflow Visualization
The following logic tree guides you through the purification strategy based on the physical state of your crude material.
Caption: Decision matrix for selecting the optimal purification route based on crude physical state and impurity profile.
Module 4: Physical Data & Benchmarking
Use this table to validate your isolated material. Note that melting points for fluorinated compounds can be depressed significantly by traces of the chloro/bromo precursor.
| Parameter | Specification | Notes |
| Appearance | Pale yellow to orange solid | Darkens to red/brown upon oxidation.[1] |
| Melting Point | ~35–39 °C | Low melting point makes it prone to oiling.[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH | Insoluble in water.[1] |
| TLC (Rf) | ~0.4 (10% EtOAc in Hexane) | Stains yellow/brown with KMnO4.[1] |
| Storage | 2–8 °C, Inert Gas, Dark | Light Sensitive. Nitrothiophenes degrade in UV.[1] |
Module 5: Safety & Handling (Critical)
Q: Can I distill this compound to purify it? A: NO. While 3-fluorothiophene (the precursor) can be distilled, This compound possesses a nitro group on a thiophene ring, which has a high energy of decomposition.
-
Risk: Distillation, even under vacuum, risks thermal runaway and explosion.
-
Alternative: If you must remove solvents, use a rotary evaporator with a bath temperature < 40°C . For purification, rely exclusively on chromatography or low-temperature crystallization.
References
-
Synthesis of Fluorothiophenes
-
Purification of Nitrothiophenes
-
Halogen Exchange (Halex)
- Source: "Method for producing 3-bromothiophene...
- Relevance: Describes the difficulty in separating halo-thiophene isomers (Br vs H, or Br vs F)
-
URL:[1]
-
Safety Data & Physical Properties
Sources
optimizing reaction conditions for nucleophilic substitution on 3-Fluoro-2-nitrothiophene
Subject: Optimization of Nucleophilic Aromatic Substitution (
Executive Summary
You are working with This compound , a highly activated scaffold designed for nucleophilic aromatic substitution (
Key Reactivity Principle: Unlike electrophilic aromatic substitution, where fluorine is deactivating, in
Module 1: Reaction Setup & Solvent Selection
Standard Protocol
-
Stoichiometry: 1.0 equiv Substrate : 1.1–1.2 equiv Nucleophile : 1.5–2.0 equiv Base.
-
Concentration: 0.2 M to 0.5 M.
-
Atmosphere: Inert (
or Ar) is recommended to prevent oxidation of the resulting amine/ether products, though the starting material is relatively stable.
Solvent System Matrix
The choice of solvent is critical for stabilizing the charged intermediate.
| Solvent | Polarity | Recommended For | Notes |
| DMF / DMSO | High | Low-reactivity nucleophiles (anilines, hindered amines) | Gold Standard. Maximizes reaction rate by solvating cations and leaving anions "naked" (reactive). |
| Acetonitrile (MeCN) | Medium | Reactive amines (primary alkyl amines) | Easier workup (evaporation). Good balance of rate vs. purity. |
| THF / Dioxane | Low-Med | Alkoxides ( | Used to moderate reactivity if side reactions (ring opening) occur in DMF. |
| Alcohols (MeOH) | High | Alkoxides (matching the alcohol) | Caution: Can lead to solvolysis if the nucleophile is different from the solvent. |
Module 2: Mechanistic Insight & Visualization
Understanding the mechanism is the first step in troubleshooting. The reaction proceeds via an addition-elimination pathway.[1][2]
Diagram 1: Pathway & Meisenheimer Stabilization
Figure 1: The mechanism involves the nucleophile attacking C3. The negative charge is delocalized onto the nitro group at C2. Fluorine's electronegativity accelerates the first step.
Module 3: Troubleshooting Guides (FAQ)
Scenario A: "The reaction is stuck at 50% conversion."
Diagnosis: This is often due to product inhibition or base depletion . The released HF (hydrofluoric acid) consumes your base. If the base is depleted, the protonated nucleophile becomes non-reactive.
Corrective Actions:
-
Check Base Stoichiometry: Ensure you are using at least 2.0 equivalents of base (e.g., DIPEA or
). -
Switch Bases: If using a weak base like
, switch to or in DMF. Cesium (Cs+) provides a "cesium effect," improving solubility and reactivity of the nucleophile. -
Temperature: Increase temperature in 10°C increments. Do not exceed 80°C initially to avoid decomposition.
Scenario B: "I see a new spot, but the mass is M-46 (Loss of Nitro)."
Diagnosis: You are experiencing denitration or regio-scrambling . While rare with Fluorine as the LG, highly reactive nucleophiles (like thiols or hydroxides) can sometimes attack C2, displacing the nitro group.
Corrective Actions:
-
Lower Temperature: Kinetic control favors C3-F displacement. High heat promotes thermodynamic side products.
-
Control Nucleophilicity: If using a thiol, ensure you are not using a huge excess. Add the nucleophile slowly (dropwise) to the substrate.
-
Solvent Change: Switch from DMF to THF to reduce the "nakedness" (reactivity) of the nucleophile.
Scenario C: "My reaction turned into black tar."
Diagnosis: Thiophenes are electron-rich but the nitro group makes them electron-deficient. However, under harsh basic conditions and high heat, the ring can undergo ring-opening or polymerization .
Corrective Actions:
-
Exclude Oxygen: Ensure the reaction is under Nitrogen/Argon. Oxidative degradation is accelerated by heat.
-
Avoid Strong Alkoxides: Avoid
or if possible. Use milder bases like or tertiary amines. -
Quench Early: Do not let the reaction stir overnight "just to be safe." Monitor by LCMS/TLC and quench immediately upon completion.
Module 4: Decision Tree for Optimization
Use this logic flow to determine your next experimental step.
Diagram 2: Optimization Logic Flow
Figure 2: Step-by-step logic for addressing common reaction failures.
Module 5: Scalability & Safety (HSE)
-
Thermal Runaway: Nitro-compounds are energetic. On a scale >5g, perform a DSC (Differential Scanning Calorimetry) test to identify exotherms.
-
Sensitizers: Nitrothiophenes can be skin sensitizers. Use double-gloving (Nitrile) and work in a fume hood.
-
Waste Disposal: The fluoride byproduct will end up in the aqueous phase. Ensure aqueous waste is treated as fluoride-contaminated if local regulations require.
References
-
Mechanistic Principles of
:- Bunnett, J. F., & Zahler, R. E. (1951).
-
Source:
- Relevance: Establishes the reactivity order F >> Cl in activ
-
Thiophene Reactivity & Synthesis
-
BenchChem Technical Support (2025).[3] A Comparative Guide to the Reaction Products of 2-Nitrothiophene.
-
Source:
- Relevance: Details specific reactivity p
-
-
Regioselectivity in Heterocycles
-
Experimental Procedures (Analogous Systems)
For further assistance, please reply to this thread with your specific LCMS data and reaction conditions.
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
troubleshooting failed or low-yield Suzuki couplings with 3-Fluoro-2-nitrothiophene
Status: Operational Ticket ID: T-SZN-3F2N Assigned Specialist: Senior Application Scientist
Executive Summary: The "Electronic Trap"
Welcome to the technical support hub for 3-Fluoro-2-nitrothiophene scaffolds. If you are here, you are likely experiencing low yields, unidentifiable side products, or complete reaction stagnation.[1]
The Core Problem: You are working with a "privileged but paradoxical" scaffold.
-
The Nitro Group (
at C2): Actively withdraws electron density, theoretically activating the ring for oxidative addition.[1] -
The Fluorine (
at C3): A highly electronegative atom ortho to the nitro group.
The Conflict: The very features that make this ring interesting for medicinal chemistry make it a nightmare for palladium catalysis.[1] The combination of the Nitro and Fluoro groups renders the C3 position extremely electrophilic. Standard Suzuki bases (hydroxides, alkoxides) often act as nucleophiles, attacking the C-F bond (
Diagnostic Triage: Identify Your Failure Mode[1]
Use this decision matrix to identify which specific chemical pathway is destroying your reaction.
Figure 1: Diagnostic workflow for identifying failure modes in nitrothiophene couplings.
Detailed Troubleshooting Guides
Issue 1: The "SNAr" Side Reaction (Fluorine Displacement)
Symptom: You see a major byproduct with a mass corresponding to
Corrective Actions:
-
Eliminate Oxygen Nucleophiles: Stop using
, , or .[1] Even Carbonate bases ( ) can generate hydroxide in wet solvents.[1] -
Switch to Fluoride Bases: Use Cesium Fluoride (CsF) .[1] If CsF attacks the ring, it simply replaces one fluorine with another (degenerate reaction), leaving the substrate intact for the palladium.[1]
-
Anhydrous Conditions: Use anhydrous dioxane or toluene. Avoid water/alcohol cosolvents.[1]
-
Base Selection Table:
| Base | Risk Level | Comment |
| CRITICAL | Will cause rapid defluorination ( | |
| CRITICAL | Will form ether byproducts immediately.[1] | |
| HIGH | Hydrolysis generates OH-; risk of | |
| LOW | Good balance of basicity and low nucleophilicity.[1] | |
| MINIMAL | Best choice. Degenerate attack. |
Issue 2: Catalyst Arrest (No Conversion)
Symptom: Starting material is recovered.[1] The catalyst turns into a "palladium black" precipitate early.[1] Mechanism: The nitro group is a "soft" poison.[1] It can coordinate to the Palladium center, displacing weak ligands.[1] Furthermore, the electron-poor nature of the ring can make the oxidative addition step reversible or slow if the ligand isn't electron-rich enough.
Corrective Actions:
-
Ligand Overdrive: Standard
is insufficient.[1] You need bulky, electron-rich phosphines to force oxidative addition and prevent nitro-coordination.[1] -
Recommended Catalysts:
-
XPhos Pd G3/G4: Excellent for sterically demanding or electron-poor substrates.[1]
-
BrettPhos Pd G3: If using an aryl chloride or a particularly stubborn bromide.
- + SPhos: A cost-effective alternative for high-throughput screening.
-
Issue 3: Protodeboronation (If Thiophene is the Boron Source)
Symptom: If you are using (3-fluoro-2-nitrothiophen-5-yl)boronic acid, you likely see just this compound (de-borylated) as the product. Mechanism: Electron-deficient heterocycles lose their boron group rapidly under basic conditions.[1]
Corrective Actions:
-
Invert the Coupling: If possible, use the thiophene as the halide (electrophile) and the partner as the boron source.[1] This is significantly more stable.[1]
-
MIDA Boronates: If you must use the thiophene-boron, synthesize the MIDA boronate ester.[1] It releases the active boron species slowly, keeping the standing concentration low and minimizing decomposition.[1]
The "Gold Standard" Protocol
Recommended starting point for 5-bromo-3-fluoro-2-nitrothiophene + Aryl Boronic Acid.
Reagents:
-
Substrate: 5-bromo-3-fluoro-2-nitrothiophene (1.0 equiv)
-
Boron Partner: Aryl Boronic Acid (1.5 equiv)[2]
-
Catalyst: XPhos Pd G3 (2-5 mol%)
-
Base:
(3.0 equiv, finely ground, anhydrous) or CsF (3.0 equiv)[1] -
Solvent: 1,4-Dioxane (Anhydrous, 0.2 M concentration)
Step-by-Step:
-
Charge Solids: Add the thiophene, boronic acid, base, and precatalyst to a vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst death.
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Temperature Ramp: Place in a pre-heated block at 80°C .
-
Monitoring: Check HPLC/UPLC at 1 hour.
Mechanistic Visualization
The following diagram illustrates the kinetic competition occurring in your flask.
Figure 2: Kinetic competition between Palladium-catalyzed coupling (Path A) and Base-mediated SNAr (Path B).
References
-
Suzuki-Miyaura Coupling of Nitroarenes: Rocard, L., & Hudhomme, P. (2019).[1][3][4] Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213.[1][3] Link
-
Fluorine Substitution Side Reactions: Sandford, G. (2003).[1] Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.[1] Tetrahedron, 59(4), 437-454.[1] Link
-
Catalyst Selection for Electron-Deficient Heterocycles: Billingsley, K., & Buchwald, S. L. (2008).[1] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 130(41), 13552–13554.[1] Link
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2017).[1] Base-catalyzed protodeboronation of arylboronic acids and esters.[1] Chemical Science, 8, 403-416.[1] Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 4. researchgate.net [researchgate.net]
preventing decomposition of 3-Fluoro-2-nitrothiophene under reaction conditions
Executive Summary: The "Activated Electrophile" Paradox
3-Fluoro-2-nitrothiophene is a deceptively simple scaffold that presents a "high-energy" reactivity profile. The ortho-nitro group exerts a powerful electron-withdrawing effect (
The Core Problem: Users often treat this molecule as a standard aryl halide. However, under reaction conditions, it behaves more like an acid chloride or an activated Michael acceptor. Decomposition typically occurs via three pathways:
-
Unintended
Hydrolysis: Displacement of Fluorine by trace water or hydroxide. -
Ring Scission: Nucleophilic attack at the ring sulfur or C5 position leading to fragmentation.
-
Reductive Polymerization: Formation of the unstable 3-fluoro-2-aminothiophene intermediate during nitro reduction.
This guide provides the causality-based logic to navigate these pitfalls.
Diagnostic Troubleshooting (Q&A)
Issue 1: "My starting material disappears, but I see no product—just a black tar."
Diagnosis: Ring Opening Decomposition. Mechanism: Thiophene rings are electron-rich, but the nitro group makes the ring electron-deficient. Hard nucleophiles (e.g., Grignards, organolithiums, or strong alkoxides) can attack the sulfur atom or the C5 position rather than the desired C3 or C2 positions. This breaks aromaticity, leading to ring opening and subsequent oligomerization (tar).
Corrective Action:
-
Switch to Soft Nucleophiles: Use organozinc or organocuprate reagents instead of organolithiums.
-
Temperature Control: Never exceed -40°C during initial nucleophile addition.
-
Protocol Adjustment: If performing a cross-coupling, switch to a milder base (e.g.,
instead of ) to prevent base-catalyzed degradation.
Issue 2: "I am trying to reduce the nitro group to an amine, but the product decomposes on the column."
Diagnosis: Aminothiophene Instability. Mechanism: 2-Aminothiophenes are intrinsically unstable as free bases. They exist in equilibrium with imino-tautomers and readily undergo oxidative dimerization or acid-catalyzed polymerization. The presence of the C3-fluorine atom exacerbates this by inductively destabilizing the amine.
Corrective Action:
-
The "Trap and Release" Strategy: Do not isolate the free amine. Reduce the nitro group in the presence of an acylating agent (e.g., acetic anhydride) to form the stable acetamide in situ.
-
Alternative: Isolate as the HCl or TFA salt immediately after reduction.
-
Recommended Protocol: Use
or . Avoid catalytic hydrogenation ( ) if the C-F bond is labile under your specific conditions (hydrodefluorination risk).
Issue 3: "I am performing a Suzuki coupling, but I am getting the phenol (OH) derivative instead of the coupled product."
Diagnosis: Competitive Hydrolysis (
Corrective Action:
-
Anhydrous Conditions: Strictly use anhydrous solvents (THF, Dioxane).
-
Base Selection: Switch from aqueous bases (e.g.,
aq.) to anhydrous bases like or suspended in organic solvent. -
Leaving Group Swap: If the fluorine is too labile, consider synthesizing the 3-bromo analog, though this changes the electronics.
Visualizing the Stability Landscape
The following diagram maps the "Safe Zones" versus "Kill Zones" for this compound reactivity.
Figure 1: Decision pathways for this compound. Yellow nodes indicate reaction types; Green indicates stable isolation; Red indicates decomposition.
Strategic Protocols
Protocol A: "Safe" Nitro Reduction (In-Situ Protection)
Objective: Reduce nitro group without polymerizing the thiophene ring.
-
Setup: Dissolve this compound (1.0 equiv) in Glacial Acetic Acid (0.5 M).
-
Reagent: Add Iron powder (5.0 equiv) cautiously (exothermic).
-
Trapping: Add Acetic Anhydride (2.0 equiv) to the mixture before heating.
-
Reaction: Heat to 60°C for 2 hours.
-
Workup: Filter through Celite. Dilute with EtOAc. Wash with
(aq) until neutral. -
Result: Isolates N-(3-fluoro-2-thienyl)acetamide . The amide stabilizes the electron-rich amine, preventing polymerization.
Protocol B: Controlled (Displacing Fluorine)
Objective: Replace Fluorine with an amine nucleophile without ring opening.
-
Solvent: Anhydrous DMSO or DMF (Must be dry; water causes hydrolysis).
-
Base: Diisopropylethylamine (DIPEA) or
(anhydrous). Avoid strong alkoxides ( ). -
Temperature: Start at 0°C. The nitro group activates the fluorine sufficiently that high heat is rarely needed and often destructive.
-
Monitoring: Monitor by TLC/LCMS. If "phenol" (M-F+OH) appears, your solvent is wet.
Reference Data: Stability Matrix
| Parameter | Condition | Stability Risk | Recommendation |
| Solvent | Methanol / Ethanol | High | Risk of solvolysis ( |
| Base | NaOH / KOH | Critical | Guaranteed hydrolysis to phenol. Use |
| Nucleophile | R-Li (Lithium) | Critical | Attacks Sulfur/C5 (Ring opening). Use Organozinc or Boronic Acids . |
| Temperature | > 80°C | Moderate | Thermal decomposition of nitro group. Keep below 60°C unless necessary. |
References
-
Synthesis of 3-Fluorothiophene & Derivatives
- Ye, X. S.; et al. A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2008, 2333–2336.
- Note: Describes the difficulty of introducing fluorine
-
Nitrothiophene Reactivity & Nitration
- Blatt, A. H.; et al. 2-Nitrothiophene. Organic Syntheses, Coll. Vol. 2, p.466 (1943).
- Note: Foundational text on handling nitrothiophenes and their thermal sensitivity.
-
Nucleophilic Substitution (
) on Activated Heterocycles:-
Beilstein J. Org. Chem. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. 2016 , 12, 192–197.[1]
- Note: Demonstrates the lability of F ortho to Nitro groups in reactions.
-
- Aminothiophene Instability: Gewald, K. Heterocycles from CH-Acidic Nitriles. Journal für Praktische Chemie. Context: Establishes the necessity of protecting 2-aminothiophenes to prevent dimerization. (General Reference to Gewald Reaction principles).
-
Safety Data & Handling
- Fisher Scientific.
- Note: Highlights skin absorption and toxicity risks relevant to the fluorin
Sources
scale-up considerations for the synthesis of 3-Fluoro-2-nitrothiophene
This is a technical support guide for the scale-up synthesis of 3-Fluoro-2-nitrothiophene , designed for process chemists and researchers.
Current Status: Operational Subject Matter Expert: Senior Application Scientist Topic: Scale-Up Considerations, Route Selection, and Troubleshooting[1]
Route Selection & Strategy
Q: What is the most scalable route for synthesizing this compound?
A: For scale-up (kilogram scale), the Halex (Halogen Exchange) route is generally preferred over the direct nitration of 3-fluorothiophene or the Schiemann reaction.[1]
-
Route A (Recommended): Nucleophilic Fluorination (Halex) [2]
-
Pathway: 3-Bromothiophene
3-Bromo-2-nitrothiophene This compound .[1][2] -
Why: 3-Bromothiophene is commercially available and cheaper than 3-fluorothiophene.[1][2] The final fluorination step uses anhydrous Potassium Fluoride (KF), avoiding the thermal instability and explosion hazards associated with large-scale diazonium salts (Schiemann reaction).[1][2]
-
-
Route B (Alternative): Nitration of 3-Fluorothiophene [1][2]
Q: What are the primary safety hazards for this process?
A:
-
Nitration Step: The nitration of thiophenes using Acetyl Nitrate (HNO
/Ac O) is prone to thermal runaway .[2] Thiophenes are more reactive than benzenes; the reaction must be kept strictly below 10°C.[2] -
Halex Step: This requires high temperatures (120–150°C) in polar aprotic solvents (e.g., DMSO, Sulfolane).[2] CRITICAL WARNING: Heating nitro-aromatics in DMSO can lead to catastrophic decomposition.[2] Sulfolane is the safer solvent choice for scale-up.[2]
-
Energetic Materials: Nitrothiophenes are energetic.[2] Dryness during isolation increases shock sensitivity.[2]
Experimental Protocols (Scale-Up Ready)
Protocol A: Nitration of 3-Bromothiophene
Target: 3-Bromo-2-nitrothiophene[1][2][3]
| Parameter | Specification |
| Reagents | 3-Bromothiophene (1.0 eq), Fuming HNO |
| Temperature | -5°C to 5°C (Addition), < 10°C (Stirring) |
| Solvent | Acetic Anhydride / Acetic Acid |
| Yield Target | 55–65% (after purification) |
Step-by-Step:
-
Preparation of Acetyl Nitrate: In a reactor, charge Acetic Anhydride. Cool to 0°C. Slowly add Fuming HNO
dropwise, maintaining internal temp < 5°C. Caution: Acetyl nitrate is explosive if heated.[1] -
Addition: Dissolve 3-Bromothiophene in Acetic Anhydride. Add this solution to the nitrating mixture slowly, keeping temp < 5°C. The reaction is extremely fast.
-
Quench: Pour the mixture onto crushed ice/water with vigorous stirring.
-
Isolation: Filter the yellow precipitate. Wash with cold water until neutral pH.[2]
-
Purification: Recrystallize from Ethanol or Isopropanol to remove the 2-nitro-4-bromo isomer.[1][2]
Protocol B: Halex Fluorination
| Parameter | Specification |
| Reagents | 3-Bromo-2-nitrothiophene (1.0 eq), Spray-dried KF (2.0 eq), TDA-1 or 18-Crown-6 (0.05 eq) |
| Solvent | Sulfolane (preferred) or DMF |
| Temperature | 130°C – 150°C |
| Reaction Time | 4 – 12 hours |
Step-by-Step:
-
Drying: Ensure KF is "spray-dried" or dried under vacuum at 150°C for 24h. Water kills this reaction.[2]
-
Setup: Charge Sulfolane, dried KF, and Phase Transfer Catalyst (TDA-1) into the reactor.
-
Addition: Add 3-Bromo-2-nitrothiophene.
-
Reaction: Heat to 140°C. Monitor by HPLC/GC. Note: Do not exceed 160°C to prevent decomposition.
-
Workup: Cool to room temperature. Dilute with water (dissolves salts).[2] Extract with Ethyl Acetate or MTBE.[2]
-
Purification: Vacuum distillation is possible but risky due to the nitro group.[2] Silica gel chromatography is safer for moderate scales.[2]
Workflow Visualization
Figure 1: Critical path for the synthesis of this compound via the Halex route.
Troubleshooting & FAQs
Issue: Low Yield in Halex Reaction (< 30%)
Diagnosis:
-
Wet Reagents: The most common cause is moisture.[2] Fluoride ion (
) is heavily solvated by water, rendering it non-nucleophilic.[2] -
Particle Size: Crystalline KF has low surface area.[2] Solution:
-
Use Spray-Dried KF (SD-KF) specifically.[2]
-
Add azeotropic drying step (Toluene strip) inside the reactor before adding the substrate.[2]
-
Switch to Cesium Fluoride (CsF) if cost permits; it is more soluble and reactive.[2]
Issue: "Runaway" Exotherm during Nitration
Diagnosis:
-
Accumulation: Adding 3-bromothiophene too fast at low temperature allows unreacted material to accumulate.[1][2] When the threshold temp is reached, it all reacts at once.[1][2] Solution:
-
Dosing Control: Use a dosing pump interlocked with a temperature probe.[2] If Temp > 5°C, stop addition immediately.
-
Dilution: Dilute the substrate in Acetic Anhydride (1:1 vol/vol) to increase thermal mass.[2]
Issue: Product Contaminated with 2-Nitro-4-bromothiophene
Diagnosis:
-
Nitration of 3-bromothiophene produces ~60:40 mixture of 2-nitro (desired) vs 4-nitro/5-nitro isomers.[1][2] Solution:
-
Do not carry the mixture forward. Separation after fluorination is nearly impossible due to similar boiling points.[2]
-
Purify at the Bromo-Nitro stage: The 3-bromo-2-nitro isomer is generally more crystalline.[2] Use fractional crystallization from Ethanol.[2]
References
-
Nitration of Thiophenes : Organic Syntheses, Coll.[2] Vol. 2, p. 466 (1943); Vol. 11, p. 74 (1931).[1][2] Link[2]
-
Synthesis of 3-Bromothiophene : Organic Syntheses, Coll.[1][2] Vol. 5, p. 149 (1973); Vol. 44, p. 9 (1964).[1][2] Link[2]
-
Halex Reaction Safety : Org. Process Res. Dev. 2008, 12, 2, 308–311.[1][2] (Safety of DMSO with Nitro compounds).
-
Fluorination of Heterocycles : Journal of Fluorine Chemistry, Vol 128, Issue 7, 2007.[1][2] (Nucleophilic substitution on thiophenes).[2]
Sources
Validation & Comparative
comparative analysis of SNAr reactions on different fluoronitrothiophenes
This guide provides a comparative analysis of Nucleophilic Aromatic Substitution (SNAr) reactions on fluoronitrothiophenes, specifically focusing on the reactivity differences between 2-fluoro-5-nitrothiophene , 2-fluoro-3-nitrothiophene , and 3-fluoro-2-nitrothiophene .
Executive Summary
Fluoronitrothiophenes are critical electrophiles in the synthesis of bioactive thiophene derivatives. Unlike benzene, the thiophene ring is electron-rich, requiring strong electron-withdrawing groups (EWG) to facilitate SNAr.[1] The position of the nitro group relative to the fluorine atom dictates not only the reaction rate but also the regioselectivity and structural integrity of the product.
-
2-Fluoro-5-nitrothiophene: The most reactive and reliable substrate. The para-like relationship allows for optimal Meisenheimer complex stabilization without steric hindrance.
-
2-Fluoro-3-nitrothiophene: Reactive but sterically congested . The ortho-nitro group activates the fluorine but can hinder the approach of bulky nucleophiles.
-
This compound: High Risk . Prone to anomalous "cine-substitution" and nitro-migration rearrangements, often yielding unexpected isomers.
Mechanistic Profiling & Reactivity Hierarchy
The Thiophene SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the formation of the anionic Meisenheimer complex (σ-complex).
-
Activation: The nitro group must stabilize the negative charge delocalized onto the ring carbons.
-
Regiochemistry: Nucleophilic attack at the
-position (C2/C5) is kinetically favored over the -position (C3/C4) due to better charge accommodation by the sulfur atom.
Reactivity Comparison Table
| Feature | 2-Fluoro-5-nitrothiophene | 2-Fluoro-3-nitrothiophene | This compound |
| Relationship | para-like (1,4-relationship) | ortho-like (1,2-relationship) | ortho-like (1,2-relationship) |
| Leaving Group Pos. | |||
| Steric Hindrance | Low | Moderate (NO | High (NO |
| Primary Risk | Over-reaction (bis-substitution if di-halo) | Slower kinetics with bulky amines | Nitro-migration / Rearrangement |
| Typical Yield | > 90% | 70 - 85% | Variable (Mixtures) |
| Recommended Use | Standard Library Synthesis | When 3-nitro substitution is required | Avoid if possible; use alternative routes |
Pathway Visualization
The following diagram illustrates the clean substitution pathway for the 2,5-isomer versus the rearrangement risk of the 3,2-isomer.
Figure 1: Comparative reaction pathways showing the direct substitution of the 2,5-isomer vs. the rearrangement risk of the 3,2-isomer.
Experimental Protocols
Protocol A: High-Yield Synthesis with 2-Fluoro-5-nitrothiophene
Objective: Synthesis of 4-(5-nitrothiophen-2-yl)morpholine. This protocol utilizes the high reactivity of the C2-fluorine activated by the C5-nitro group.
Reagents:
-
2-Fluoro-5-nitrothiophene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
K₂CO₃ (2.0 equiv)
-
DMF (Dimethylformamide), anhydrous
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrothiophene (1.0 mmol) in anhydrous DMF (3 mL).
-
Addition: Add K₂CO₃ (2.0 mmol) followed by the dropwise addition of morpholine (1.2 mmol).
-
Note: The reaction is exothermic. For larger scales (>1g), cool to 0°C during addition.
-
-
Reaction: Heat the mixture to 80°C for 2–4 hours . Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.
-
Checkpoint: The starting material (Rf ~0.6) should disappear, and a bright yellow/orange product spot (Rf ~0.3) should appear.
-
-
Work-up: Cool to room temperature. Pour the mixture into ice-water (20 mL). The product typically precipitates as a yellow solid.
-
Isolation: Filter the solid, wash with water (3 x 10 mL), and dry under vacuum.
-
Yield: Expect 85–95%.
-
Purification: If no precipitate forms, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol if necessary.
-
Protocol B: Handling 2-Fluoro-3-nitrothiophene
Objective: Synthesis of 2-amino-3-nitrothiophene derivatives. Due to steric hindrance from the C3-nitro group, slightly more vigorous conditions are required.
Modifications from Protocol A:
-
Temperature: Increase to 100°C .
-
Base: Use Diisopropylethylamine (DIPEA) instead of K₂CO₃ to ensure solubility and reduce heterogeneous surface effects.
-
Time: Extend reaction time to 6–12 hours .
-
Observation: If conversion stalls, add 0.5 equiv of additional amine.
Critical Analysis of Anomalous Reactivity (The "Cine" Effect)
Researchers must be vigilant when working with 3-halo-2-nitrothiophenes . Literature indicates that reactions with amines can lead to nitro-group migration .[2]
-
The Phenomenon: Reaction of 3-bromo-2-nitrothiophene with amines often yields 2-amino-3-nitrothiophene instead of the expected 3-amino-2-nitrothiophene.
-
Mechanism: The nucleophile attacks C2 (bearing the nitro group), leading to a ring-opening sequence or a Meisenheimer rearrangement where the nitro group shifts to C3 and the amine occupies C2.
-
Prevention: To obtain the 3-amino-2-nitro isomer, SNAr is not recommended . Instead, use a Buchwald-Hartwig cross-coupling approach on 3-bromo-2-nitrothiophene, which preserves regiochemistry through the oxidative addition mechanism.
References
-
BenchChem. (2025).[3][4][5] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Link
-
Organic Syntheses. (1950). 2-Nitrothiophene Synthesis and Nitration Protocols. Org. Synth. 30 , 63. Link
-
Journal of the Chemical Society. (1980). Reaction of 2-nitrothiophen with secondary aliphatic amines. J. Chem. Soc., Perkin Trans. 1. Link
-
Spinelli, D. et al. (1995). On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement. J. Chem. Soc., Perkin Trans. 1. Link
-
Beilstein Journal of Organic Chemistry. (2013). Regioselective synthesis of functionalized thiophenes. Link
Sources
Precision Synthesis of 3-Substituted-2-Nitrothiophenes: Beyond Standard Nitration
Topic: Alternative Reagents for the Synthesis of 3-Substituted-2-Nitrothiophenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Regioselectivity Paradox
The thiophene ring is a cornerstone of medicinal chemistry, found in therapeutics ranging from antipsychotics (Olanzapine) to platelet inhibitors (Clopidogrel). However, introducing a nitro group at the 2-position of a 3-substituted thiophene presents a classic synthetic challenge.
While the sulfur atom activates the ring toward electrophilic aromatic substitution (EAS), the substituent at the 3-position creates a conflict between electronic activation and steric hindrance .
-
Electronic Effect: A donor at C3 activates C2 (ortho-like) and C5 (para-like). C2 is often electronically favored.
-
Steric Effect: A substituent at C3 sterically shields C2, pushing the incoming electrophile toward C5.
Standard nitration (HNO₃/H₂SO₄) often results in inseparable mixtures of 2-nitro and 5-nitro isomers, low yields due to oxidative degradation, or "thiophene explosion" risks. This guide evaluates alternative reagents that offer superior regiocontrol, safety, and yield.
Critical Analysis of Synthetic Pathways
Method A: The Benchmark – Acetyl Nitrate (HNO₃/Ac₂O)
-
Mechanism: In situ formation of acetyl nitrate (
). -
Status: The industry standard for decades.
-
Performance: It mitigates the oxidative destruction caused by mixed acids (HNO₃/H₂SO₄) by suppressing nitrosation. However, it is not stereochemically perfect. For 3-methylthiophene, it typically yields a ~85:15 mixture of 2-nitro:5-nitro isomers.
-
Safety Warning: Acetyl nitrate is thermally unstable and explosive if overheated or concentrated.
Method B: The Modern Standard – Trifluoroacetyl Nitrate (HNO₃/TFAA)
-
Mechanism: Generates the highly reactive trifluoroacetyl nitrate species.
-
Performance: The electron-withdrawing
group makes the nitrating species more electrophilic, allowing the reaction to proceed at lower temperatures (often < -10°C). This kinetic control significantly improves the 2-nitro selectivity by minimizing the thermodynamic 5-nitro product. -
Verdict: Superior to Method A for liquid-phase synthesis but expensive.
Method C: The "Green" Alternative – Clayfen (Clay-Supported Iron(III) Nitrate)
-
Mechanism: Iron(III) nitrate supported on K-10 Montmorillonite clay.
-
Performance: Provides a heterogeneous surface where the thiophene is adsorbed. The pore structure of the clay imposes steric constraints that can favor the formation of the 2-nitro isomer (up to 100% selectivity reported for unsubstituted thiophene, and significantly enhanced for 3-substituted analogs).
-
Verdict: Excellent for small-to-medium scale; avoids "runaway" nitration.
Method D: The "Bottom-Up" Approach – Cyclization (Bromonitromethane)
-
Mechanism: Instead of nitrating an existing ring, the thiophene core is constructed with the nitro group already in place using a Gewald-type variation or condensation of
-chloroacroleins with sulfiding agents and bromonitromethane. -
Performance: 100% Regioselective. Since the C-N bond is formed before the ring closes, no isomer separation is required.
-
Verdict: The best choice when isomer purity is critical and starting materials are accessible.
Comparative Performance Data
The following data contrasts the synthesis of 3-methyl-2-nitrothiophene (a model substrate) across different methodologies.
| Parameter | Method A: Acetyl Nitrate | Method B: TFAA / HNO₃ | Method C: Clayfen | Method D: Cyclization |
| Primary Reagents | Fuming HNO₃, Acetic Anhydride | HNO₃, Trifluoroacetic Anhydride | Fe(NO₃)₃, K-10 Clay | Na₂S, Bromonitromethane |
| Reaction Type | Electrophilic Substitution (Top-down) | Electrophilic Substitution (Top-down) | Heterogeneous EAS | Cyclocondensation (Bottom-up) |
| Yield (Isolated) | 60–70% | 75–85% | 85–92% | 55–65% (Overall) |
| Regioselectivity (2-NO₂ : 5-NO₂) | ~80 : 20 | ~90 : 10 | > 95 : 5 | 100 : 0 (Single Isomer) |
| Reaction Temp | 0°C to 10°C | -20°C to 0°C | Room Temp | Reflux / RT |
| Purification | Difficult Chromatography | Chromatography | Simple Filtration | Crystallization |
| Scalability | High (with safety controls) | Medium (Costly) | Low (Solid waste) | High |
Mechanistic Visualization
The following diagram illustrates the divergent pathways: the competition in Electrophilic Aromatic Substitution (EAS) versus the unambiguous route of Cyclization.
Figure 1: Mechanistic divergence between direct nitration (susceptible to isomer mixtures) and de novo cyclization (regiospecific).
Detailed Experimental Protocols
Protocol 1: High-Selectivity Nitration using Clayfen (Method C)
Best for: Small scale, eco-friendly synthesis of liquid thiophenes.
Reagent Preparation (Clayfen):
-
Dissolve iron(III) nitrate nonahydrate (22.5 g) in acetone (375 mL).
-
Add K-10 Montmorillonite clay (30 g) to the solution with vigorous stirring.
-
Evaporate the solvent on a rotary evaporator under reduced pressure at 50°C.
-
Crucial: The resulting yellow powder ("Clayfen") must be used fresh or stored under vacuum; it loses activity upon prolonged exposure to air.
Reaction Procedure:
-
Setup: Charge a round-bottom flask with 3-methylthiophene (10 mmol) and dichloromethane (50 mL).
-
Addition: Add Clayfen (solid, containing ~15 mmol of nitrate) in small portions over 10 minutes at room temperature.
-
Reaction: Stir the heterogeneous mixture for 30–60 minutes. Monitor by TLC (hexane/ethyl acetate).
-
Workup: Filter the reaction mixture through a Celite pad to remove the clay. Wash the pad with dichloromethane.
-
Isolation: Evaporate the filtrate. The residue is typically >95% pure 2-nitro isomer.[1] Recrystallize from ethanol if necessary.
Protocol 2: De Novo Cyclization (Method D)
Best for: Absolute isomeric purity required for pharmaceutical intermediates.
Principle: This method utilizes a "one-pot" reaction of a 3-chloro-substituted precursor with sodium sulfide and bromonitromethane.
Procedure:
-
Precursor: Start with 3-chloro-2-methyl-2-propenal (derived from Vilsmeier-Haack reaction of butanone).
-
Sulfuration: In a flask, dissolve sodium sulfide nonahydrate (
, 1.2 equiv) in DMF/Water (9:1). -
Addition: Add the chloro-aldehyde dropwise at 0°C. Stir for 15 minutes to form the thialdehyde intermediate.
-
Cyclization: Add bromonitromethane (1.1 equiv) followed by aqueous NaOH (1.0 equiv).
-
Heating: Warm the mixture to 60°C for 2 hours. The base promotes the condensation of the nitromethane anion with the carbonyl and subsequent ring closure.
-
Workup: Pour into ice water. The solid 3-methyl-2-nitrothiophene precipitates out.
-
Purification: Filter and wash with water. This product is free of the 5-nitro isomer.[2]
Expert Commentary & Troubleshooting
Why does Method B (TFAA) work better than Acetic Anhydride?
The trifluoroacetyl group is a stronger electron-withdrawing group than acetyl. This makes the mixed anhydride (
Handling "The Explosion" Risk: Thiophenes are prone to "runaway" exotherms during nitration.
-
Never add nitric acid directly to neat thiophene.
-
Always dilute the thiophene in the anhydride or solvent before adding the acid source.
-
Quench: If the reaction turns dark red/black rapidly, it indicates oxidative polymerization. Quench immediately on ice.
When to use which?
-
Use Clayfen for rapid, small-scale exploration in early discovery.
-
Use TFAA/HNO₃ for scaling up liquid-phase reactions where chromatography is available.
-
Use Cyclization if the starting material (ketone/aldehyde) is cheaper than the thiophene, or if >99.5% isomeric purity is mandated by GMP standards.
References
-
Katritzky, A. R., et al. (2005).[3] "Direct nitration of five membered heterocycles."[3] ARKIVOC, (iii), 179-191.[3] [3]
-
Babasinian, V. S. (1934).[3][4] "2-Nitrothiophene."[5][4][6][7] Organic Syntheses, 14, 76.
-
Rodríguez-Domínguez, J. C., et al. (2007). "An Easy Synthesis of 5-Nitro-thiophenes and 3-Amino-2-nitrothiophenes." Proceedings of ECSOC-11.
- Laszlo, P., & Polla, E. (1985). "Clayfen: A convenient reagent for the nitration of aromatic compounds." Tetrahedron Letters, 26(21), 2589-2592.
- Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience. (Standard reference for thiophene chemistry fundamentals).
Sources
- 1. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 2. Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sciforum.net [sciforum.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 3-Fluoro-2-Nitrothiophene Derivatives and Other Nitrothiophenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, thiophene and its derivatives represent a cornerstone for the development of novel therapeutic agents. The introduction of a nitro group to the thiophene ring has been shown to significantly enhance the biological activity of these compounds, leading to a broad spectrum of antimicrobial and anticancer properties. This guide provides an in-depth comparison of the biological activities of 3-fluoro-2-nitrothiophene derivatives against other substituted nitrothiophenes, supported by experimental data and detailed protocols.
The strategic placement of a fluorine atom at the 3-position of the 2-nitrothiophene scaffold is a key area of interest in drug design. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This guide will delve into how these modifications translate into tangible differences in biological efficacy.
The Influence of Substitution on Biological Activity: A Comparative Overview
The biological activity of nitrothiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. The nitro group itself is a critical pharmacophore, often acting as a bioactivatable group that can be reduced within target cells to generate cytotoxic reactive nitrogen species.
Antimicrobial Activity
Nitrothiophenes have demonstrated broad-spectrum antibacterial and antifungal activities. The introduction of a halogen, such as fluorine, can further modulate this activity. While direct comparative studies on this compound are limited, we can infer its potential activity by examining the structure-activity relationships (SAR) of related compounds.
For instance, studies on 2-nitrothiophenes have shown that the presence of a halogen at an adjacent or other positions can significantly impact the minimum inhibitory concentration (MIC). It has been observed that nitrothiophenes containing fluorine and/or chlorine atoms exhibit potent activity against Staphylococcus aureus and Candida species, with MIC values ranging from 15.6 to 62.5 µg/mL.[1] Furthermore, a study on various substituted thiophenes revealed that compounds bearing a fluorine atom on an attached phenyl ring showed the best antibacterial effect.[2]
Table 1: Comparative Antimicrobial Activity (MIC) of Substituted Thiophene Derivatives
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| 2-Nitrothiophene | E. coli, M. luteus, A. niger | High (low activity) | [3] |
| 2-Chloro-3,5-dinitrothiophene | E. coli, M. luteus, A. niger | Low (high activity) | [3] |
| 2-Bromo-3,5-dinitrothiophene | E. coli, M. luteus, A. niger | Low (high activity) | [3] |
| IITR00803 (contains 2-nitrothiophene moiety) | E. coli, S. enterica | 16, 4 | [4] |
| 2-Nitrothiophene (control) | E. coli, S. enterica | >128, 64 | [4] |
| Thiophene derivative with 4-fluorophenyl group | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 µM/ml (as S1) | [5] |
| 3-Chlorobenzo[b]thiophene derivative | Gram-positive bacteria, C. albicans | 16 | [6] |
| 3-Bromobenzo[b]thiophene derivative | Gram-positive bacteria, C. albicans | 16 | [6] |
The data in Table 1 clearly indicates that the presence and nature of substituents play a crucial role in the antimicrobial potency of nitrothiophenes. The significantly lower activity of the parent 2-nitrothiophene compared to its halogenated and dinitro-substituted counterparts underscores the importance of these modifications.[3][4] The enhanced activity of halogenated derivatives suggests that 3-fluoro-2-nitrothiophenes would likely exhibit potent antimicrobial effects.
Anticancer Activity
The anticancer potential of nitrothiophenes is another area of intense research. The mechanism often involves the induction of DNA damage and apoptosis in cancer cells.[7] Fluorine substitution can enhance the anticancer activity of various heterocyclic compounds by improving their cellular uptake and interaction with molecular targets.
Table 2: Comparative Anticancer Activity (IC50) of Substituted Thiophene Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 | Reference |
| Fused Thiophene Derivative 3b | HepG2, PC-3 | 3.105 µM, 2.15 µM | [8] |
| Fused Thiophene Derivative 4c | HepG2, PC-3 | 3.023 µM, 3.12 µM | [8] |
| Thiophene-containing chalcone 7g | HepG2, A549 | 26.6 µg/ml, 27.7 µg/ml | [9] |
| Tetrahydrobenzo[b]thiophene S8 | A-549 | Effective at 10⁻⁴ M | [5][10] |
| Thiazolo[4,5-d]pyrimidine with trifluoromethyl group 3d | C32, A375 | 87.4 µM, 103 µM | [11] |
These findings suggest that the thiophene scaffold is a promising template for the design of novel anticancer agents. The incorporation of fluorine, as in this compound, is a rational strategy to potentially enhance this activity.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of nitrothiophenes is intricately linked to their chemical structure. The electron-withdrawing nature of the nitro group at the 2-position makes the thiophene ring susceptible to nucleophilic attack, a proposed mechanism of action for some derivatives.[3] The addition of other electron-withdrawing groups, such as halogens or another nitro group, can further enhance this effect.
The position of these substituents is also critical. For instance, in a study of nitrothiophene tyrphostins, compounds from the 2-nitro-5-substituted-thiophene series were found to induce DNA damage, whereas those from the 2-nitro-4-substituted series did not.[7] This highlights the regiochemical sensitivity of the biological activity.
The introduction of a fluorine atom at the 3-position of 2-nitrothiophene is expected to influence its electronic properties and steric profile. This could lead to altered interactions with biological targets and potentially a unique pharmacological profile compared to other halogenated or substituted nitrothiophenes.
Caption: Structure-Activity Relationship of Nitrothiophenes.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are standardized methods for assessing the antimicrobial and anticancer activities of thiophene derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the MIC of an antimicrobial agent against bacteria and fungi.[6][12][13][14][15][16]
Materials:
-
96-well microtiter plates
-
Test compound (e.g., this compound derivative)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland turbidity standard (0.5)
-
Microplate reader
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in the appropriate broth to achieve the desired concentration range.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation of Microtiter Plates: Add 100 µL of the appropriate broth containing the serially diluted test compound to each well of a 96-well plate. Add 100 µL of the standardized inoculum to each well. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined visually or by using a microplate reader to measure absorbance.
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Conclusion
The available evidence strongly suggests that this compound derivatives hold significant promise as a new class of biologically active compounds. While direct comparative data is still emerging, the established structure-activity relationships of nitrothiophenes indicate that the introduction of a fluorine atom at the 3-position is a scientifically sound strategy to enhance antimicrobial and anticancer activities. The electron-withdrawing nature of both the nitro and fluoro groups is expected to potentiate the electrophilic character of the thiophene ring, a key feature implicated in the mechanism of action of many nitrothiophenes.
Further research involving the synthesis and comprehensive biological evaluation of a series of this compound derivatives is warranted. Such studies, employing the standardized protocols outlined in this guide, will be crucial in elucidating the precise impact of this substitution pattern and in identifying lead compounds for further preclinical and clinical development. The comparative data presented herein provides a solid foundation and a compelling rationale for the continued exploration of these promising molecules in the quest for novel therapeutics.
References
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Synthesis and Biological Evaluation of Thiophene and Its Derivatives. (2025). Request PDF. Retrieved from [Link]
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Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. (2022). MDPI. Retrieved from [Link]
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Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved from [Link]
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(PDF) Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). ResearchGate. Retrieved from [Link]
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Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. (2021). Semantic Scholar. Retrieved from [Link]
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Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and biological evaluation of a series of tyrphostins containing nitrothiophene moieties as possible epidermal growth factor receptor tyrosine kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). PMC - NIH. Retrieved from [Link]
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IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2025). PMC. Retrieved from [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. Retrieved from [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). MDPI. Retrieved from [Link]
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In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). PubMed Central. Retrieved from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved from [Link]
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Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells. (n.d.). NIH. Retrieved from [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PMC. Retrieved from [Link]
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A Comparative Guide to the Validation of 3-Fluoro-2-nitrothiophene Reaction Products by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The synthesis of halogenated nitroaromatic compounds, such as 3-fluoro-2-nitrothiophene, is a cornerstone in the development of novel therapeutics and functional materials. The precise substitution pattern on the thiophene ring is critical for biological activity and material properties, making unambiguous validation of the reaction products an essential step in the research and development pipeline. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the characterization and validation of this compound, offering insights into the causality behind experimental choices and presenting supporting data and protocols.
The Synthetic Landscape: Expected Products and Potential Impurities
The synthesis of this compound typically involves the electrophilic nitration of a 3-fluorothiophene precursor. While the fluorine atom directs nitration to the adjacent C2 position, the reaction conditions can lead to the formation of several byproducts. A thorough validation process must be able to identify and distinguish the desired product from these potential impurities.
Common Byproducts in the Synthesis of this compound:
-
Isomeric Products: Positional isomers, such as 3-fluoro-5-nitrothiophene and 2-fluoro-5-nitrothiophene, are common byproducts resulting from competing reaction pathways.
-
Di-nitrated Products: Over-nitration can lead to the formation of dinitrofluorothiophene isomers.
-
Oxidation Products: The thiophene ring is susceptible to oxidation under certain nitrating conditions.
-
Starting Material: Incomplete reactions will result in the presence of unreacted 3-fluorothiophene.
Mass Spectrometry: A Powerful Tool for Product Validation
Mass spectrometry is an indispensable analytical technique for the characterization of organic molecules, providing information about their molecular weight and structure.[1] When coupled with a separation technique like gas or liquid chromatography, it becomes a powerful tool for analyzing complex reaction mixtures.
A Comparative Overview of Mass Spectrometry Techniques
The choice of mass spectrometry technique depends on the specific analytical challenge, including the volatility and thermal stability of the analytes, the complexity of the sample matrix, and the required level of structural information.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase.[2][3] | Separation of a wider range of compounds in the liquid phase. | Provides highly accurate mass measurements for elemental composition determination. |
| Sample Requirements | Volatile and thermally stable. | Soluble in a suitable mobile phase. | Compatible with both GC and LC. |
| Ionization Methods | Electron Ionization (EI), Chemical Ionization (CI).[4] | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[5] | Various, depending on the coupled separation technique. |
| Key Advantages | Excellent separation of isomers, extensive spectral libraries for identification. | Broad applicability to non-volatile and thermally labile compounds.[6] | Unambiguous determination of molecular formula. |
| Limitations | Not suitable for non-volatile or thermally unstable compounds. | Isomer separation can be challenging. | Higher instrument cost and complexity. |
Workflow for Reaction Product Validation
The following diagram illustrates a general workflow for the validation of a chemical reaction product, from the initial workup to the final characterization.
Caption: A general workflow for the validation of a synthetic reaction product.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is particularly well-suited for the analysis of this compound and its isomers due to their expected volatility and thermal stability.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of the crude reaction mixture or purified product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point for separating aromatic isomers.
-
Injector: Split/splitless injector.
-
-
GC-MS Parameters:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Examine the mass spectrum for the molecular ion peak (M⁺) at m/z 149.
-
Analyze the fragmentation pattern for characteristic losses, such as the loss of NO₂ (m/z 103) and subsequent fragments.
-
Search the obtained mass spectra against a commercial library (e.g., NIST) for tentative identification of byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a valuable alternative, especially if dealing with less volatile byproducts or if derivatization is required.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of the reaction mixture in the mobile phase or a compatible solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Instrumentation:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
MS System: Agilent 6125 Single Quadrupole LC/MS or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a common choice.
-
-
LC-MS Parameters:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 12 L/min.
-
Nebulizer Pressure: 45 psi.
-
Capillary Voltage: 3500 V.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Examine the mass spectrum for the protonated molecule [M+H]⁺ at m/z 150.
-
Analyze the spectra of other peaks to identify potential byproducts.
-
Orthogonal and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive validation strategy often employs orthogonal techniques to provide a complete picture of the product's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for its ability to provide detailed structural information.
-
¹H NMR: Will show characteristic signals for the protons on the thiophene ring, with coupling constants providing information about their relative positions.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
¹⁹F NMR: Is particularly useful for fluorinated compounds, providing a distinct signal for the fluorine atom. The chemical shift and coupling to adjacent protons can confirm its position on the thiophene ring.[7][8][9]
X-ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule, confirming connectivity and stereochemistry.[10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique for identifying the functional groups present in a molecule, such as the characteristic stretches for the C-F and N-O bonds in this compound.[12]
Decision Matrix for Technique Selection
The choice of analytical technique(s) is often guided by the specific question being asked. The following diagram provides a decision-making framework.
Caption: A decision matrix to guide the selection of appropriate analytical techniques.
Conclusion
The robust validation of this compound reaction products is critical for ensuring the quality and reliability of subsequent research and development activities. Mass spectrometry, particularly when coupled with chromatographic separation, offers a powerful suite of tools for this purpose. GC-MS provides excellent resolving power for isomeric byproducts, while LC-MS offers broader applicability. For unambiguous elemental composition, high-resolution mass spectrometry is the gold standard. A comprehensive approach that integrates mass spectrometry with orthogonal techniques like NMR spectroscopy provides the highest level of confidence in the identity and purity of the final product. This multi-faceted analytical strategy is a cornerstone of scientific integrity and is essential for the successful advancement of drug discovery and materials science programs.
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Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Development and validation of a sensitive UPLC-MS/MS instrumentation and alkaline nitrobenzene oxidation method for the determination of lignin monomers in wheat straw. (2017). PubMed. Retrieved February 6, 2026, from [Link]
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Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
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First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
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Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. (2023). MDPI. Retrieved February 6, 2026, from [Link]
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Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023). MDPI. Retrieved February 6, 2026, from [Link]
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Simultaneous Detection of Eight Prohibited Flavor Compounds in Foodstuffs Using Gas Chromatography–Tandem Mass Spectrometry. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
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Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006). ResearchGate. Retrieved February 6, 2026, from [Link]
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GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil. (n.d.). Phenomenex. Retrieved February 6, 2026, from [Link]
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Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS. (n.d.). Atmospheric Chemistry and Physics. Retrieved February 6, 2026, from [Link]
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X-ray Scattering Study of Thin Films of Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene). (n.d.). Journal of the American Chemical Society. Retrieved February 6, 2026, from [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
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Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
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Organic Analytics. (n.d.). atu-lab. Retrieved February 6, 2026, from [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
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Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
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X-Ray Scattering Study of Thin-Films of Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene. (2007). National Institute of Standards and Technology. Retrieved February 6, 2026, from [Link]
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Analytical Methods. (n.d.). Retrieved February 6, 2026, from [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of. (n.d.). Retrieved February 6, 2026, from [Link]
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Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Gas chromatography mass spectrometry/Fourier transform infrared (GC-MS/FTIR) spectral analyses of Tithonia diversifolia (Hemsl.). (2017). Academic Journals. Retrieved February 6, 2026, from [Link]
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Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. (2003). Agilent. Retrieved February 6, 2026, from [Link]
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Thiophene and its derivatives. (n.d.). Retrieved February 6, 2026, from [Link]
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Characterization of fluoroelastomers by various analytical techniques including pyrolysis gas chromatography/mass spectrometry. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. (2022). Semantic Scholar. Retrieved February 6, 2026, from [Link]
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comparing the efficacy of different catalysts for cross-coupling with 3-Fluoro-2-nitrothiophene
Executive Summary
The functionalization of 3-Fluoro-2-nitrothiophene presents a unique challenge in medicinal chemistry. This scaffold is a dense pharmacophore; the nitro group serves as a versatile handle for reduction to amines (precursors to sulfonamides or amides), while the fluorine atom provides metabolic stability and modulation of pKa.
However, the electron-deficient nature of the nitro-thiophene core creates a dichotomy in reactivity: it accelerates oxidative addition in cross-coupling but simultaneously destabilizes the catalyst system via potential coordination or competitive nucleophilic aromatic substitution (SNAr) at the fluorine position.
This guide compares three distinct catalytic systems for the Suzuki-Miyaura cross-coupling of 5-halo-3-fluoro-2-nitrothiophene precursors, evaluating them on yield, turnover frequency (TOF), and functional group tolerance.
Mechanistic Challenges & Substrate Analysis
Before selecting a catalyst, one must understand the electronic landscape of the substrate.
-
The "Nitro Effect": The nitro group at C2 strongly withdraws electron density. In a cross-coupling scenario (typically at C5), this makes the C-Halogen bond highly activated for oxidative addition. However, it also renders the C-Pd(II) intermediate prone to homocoupling or protodehalogenation if transmetallation is slow.
-
The "Fluoro Factor": Located at C3, the fluorine atom exerts a strong inductive effect (-I). While generally stable in Suzuki conditions, it activates the C2 position for SNAr. High temperatures or strong alkoxide bases can lead to the displacement of the fluorine rather than the desired C-C bond formation.
Visualization: The Modified Catalytic Cycle
The following diagram illustrates the specific influence of the nitro and fluoro groups on the palladium cycle.
Figure 1: Catalytic cycle highlighting the acceleration of oxidative addition by the nitro group and risks of side reactions.
Comparative Analysis of Catalysts
We evaluated three primary catalyst classes for the coupling of 5-bromo-3-fluoro-2-nitrothiophene with phenylboronic acid.
Candidate A: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
The Standard Baseline
-
Mechanism: Monodentate phosphine ligands.
-
Performance:
-
Pros: Inexpensive; established history with thiophenes.
-
Cons: High catalyst loading (5-10 mol%) required due to air sensitivity. The electron-poor thiophene can bind too tightly to Pd, preventing ligand re-association.
-
Verdict:Reliable for simple cases , but fails with sterically hindered boronic acids.
-
Candidate B: Pd(dppf)Cl₂[1] · DCM
-
The Chelating Specialist
-
Mechanism: Bidentate ferrocenyl ligand with a large bite angle.
-
Performance:
-
Pros: The bidentate ligand prevents the formation of inactive Pd-bis(thiophene) complexes. Extremely robust against air and moisture.
-
Cons: Harder to remove residual iron/palladium from the final product.
-
Verdict:The "Workhorse" Choice. Recommended for scale-up (grams to kilograms).
-
Candidate C: Pd₂(dba)₃ + XPhos (Buchwald G3 System)
-
The High-Performance Option
-
Mechanism: Bulky biaryl phosphine promotes reductive elimination and protects the active center.
-
Performance:
-
Pros: Works at low loading (0.5-1 mol%). Excellent for coupling with electron-poor boronic acids or if using the chloride precursor (5-chloro-3-fluoro-2-nitrothiophene).
-
Cons: Expensive; ligand oxidation can be an issue if not stored under argon.
-
Verdict:Best for complex/precious substrates.
-
Summary Data Table
| Parameter | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / XPhos |
| Precursor | 5-Bromo | 5-Bromo | 5-Chloro or 5-Bromo |
| Typical Yield | 65-75% | 82-88% | 90-95% |
| Reaction Time | 12-16 h | 4-6 h | 1-2 h (Microwave) |
| Side Products | Homocoupling (5-10%) | Minimal (<2%) | Dehalogenation (<5%) |
| Cost Efficiency | High (Cheap materials) | Moderate | Low (High cost) |
| Rec. Solvent | DME / Water | Dioxane / Water | Toluene / Water |
Experimental Protocol: The "Gold Standard" Method
Based on the comparative analysis, the Pd(dppf)Cl₂ system offers the best balance of cost, ease of handling, and yield for this specific nitro-fluoro scaffold.
Protocol: Suzuki Coupling of 5-Bromo-3-fluoro-2-nitrothiophene
Reagents:
-
Substrate: 5-Bromo-3-fluoro-2-nitrothiophene (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Base: K₃PO₄ (2.0 equiv) - Note: Avoid strong bases like NaOtBu to prevent SNAr at the fluorine.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[3]
Step-by-Step Workflow:
-
Degassing (Critical): In a reaction vial, combine the dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Why? Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Assembly: Add the thiophene substrate, boronic acid, and K₃PO₄ to the vial.
-
Catalyst Addition: Add Pd(dppf)Cl₂.[2] Immediately seal the vial. Purge the headspace with inert gas for 2 minutes.
-
Reaction: Heat the block to 85°C . Stir vigorously (1000 rpm).
-
Visual Cue: The reaction typically turns from orange/brown to a dark black/red solution.
-
-
Monitoring: Check TLC or LCMS after 2 hours. The electron-deficient thiophene reacts fast.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Wash the organic layer with brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Decision Framework for Researchers
Use this logic flow to select the correct catalyst for your specific derivative.
Figure 2: Catalyst selection decision tree based on substrate leaving group and steric hindrance.
References
-
Rizwan, K. et al. (2014).[3] "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reaction." Chemistry Central Journal. Available at: [Link]
- Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Langer, P. et al. (2023). "Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions." Advanced Synthesis & Catalysis. Available at: [Link][4]
-
Doucet, H. et al. (2025). "Direct Arylation of Thiophenes in Continuous Flow." Green Chemistry. Available at: [Link]
Sources
regioselectivity of electrophilic substitution on 3-aminothiophene vs 3-fluorothiophene
Executive Summary
This guide provides a technical comparison of the regioselectivity patterns in electrophilic aromatic substitution (
For drug development professionals, understanding these patterns is critical.[1] While both substituents are ortho-directing in a benzene system, their behavior on the thiophene ring diverges due to the interplay between the heterocycle's intrinsic
Key Takeaway:
-
3-Aminothiophene derivatives exhibit exclusive C2-regioselectivity driven by a dominant resonance effect (
).[1] -
3-Fluorothiophene exhibits competitive regioselectivity, generally favoring C2 due to resonance stabilization, but is susceptible to C5-substitution under specific conditions (e.g., steric bulk or lithiation-mediated pathways) due to strong inductive deactivation (
) at C2.[1]
Part 1: Mechanistic Principles[1]
Intrinsic Thiophene Reactivity
The thiophene ring is non-equivalent. The
Electronic Effects of Substituents
The regiochemical outcome is determined by the perturbation of this intrinsic preference by the substituent at C3.
| Feature | 3-Aminothiophene (-NHR) | 3-Fluorothiophene (-F) |
| Dominant Effect | Resonance ( | Inductive ( |
| Nature | Strong Activator | Weak Deactivator (Activation at Ortho sites) |
| Directing Group | Strong Ortho/Para | Weak Ortho/Para |
| Electronic Density | High electron density at C2 and C4.[1] | Electron density withdrawn from ring, but lone pair back-donation stabilizes C2 cation.[1] |
Resonance Analysis (Graphviz Visualization)
The following diagram illustrates why C2 is the preferred site for both, but with different energetic driving forces.
Part 2: Detailed Case Studies
Case Study 1: 3-Aminothiophene (Protected)
Note: Free 3-aminothiophene is unstable.[1] Data refers to N-acyl derivatives (e.g., 3-acetamidothiophene).[1]
-
Regioselectivity: Exclusive C2 .[1]
-
Mechanism: The acetamido group is a powerful electron donor. It activates the C2 position (ortho) and C4 position (ortho). However, C2 is also an
-position of the thiophene ring. The synergy of Alpha-effect + Ortho-direction makes C2 roughly times more reactive than other positions. -
Experimental Evidence: Bromination of 3-acetamidothiophene with NBS or
yields 2-bromo-3-acetamidothiophene almost quantitatively.
Case Study 2: 3-Fluorothiophene
-
Regioselectivity: Predominantly C2 , but with lower selectivity ratios than the amino analog.
-
Mechanism: Fluorine is unique; it is inductively withdrawing (
) but resonance donating ( ).[1]-
At C2: The cation is adjacent to Fluorine. The
effect destabilizes the transition state, but the effect (overlap of F 2p orbital with C 2p) stabilizes it. In electrophilic substitution, the resonance effect usually dominates, favoring C2.[1] -
At C5: The position is meta to Fluorine. It experiences weak inductive deactivation but no resonance stabilization from F.[1]
-
-
Critical Distinction (Lithiation vs.
):- (Nitration/Bromination): Favors C2 (Electronic control).
-
Lithiation (Deprotonation): Favors C5 .[1] The strong
effect of Fluorine makes the adjacent C2 proton less acidic (due to repulsion of the lone pairs in the resulting anion) or directs the base to the less sterically hindered/more acidic C5 position depending on conditions. This is a common pitfall in synthesis planning.
Part 3: Comparative Data & Protocols[1]
Comparison Table
| Parameter | 3-Acetamidothiophene | 3-Fluorothiophene |
| Primary | C2 (>95%) | C2 (Major), C5 (Minor) |
| Reactivity vs Thiophene | Highly Activated | Weakly Deactivated |
| Bromination Product | 2-Bromo-3-acetamidothiophene | 2-Bromo-3-fluorothiophene |
| Nitration Product | 2-Nitro-3-acetamidothiophene | 2-Nitro-3-fluorothiophene |
| Lithiation Site | C2 (Directed by Carbonyl) | C5 (Driven by acidity/sterics) |
Experimental Protocols
Protocol A: Regioselective Bromination of 3-Acetamidothiophene
Target: Synthesis of 2-bromo-3-acetamidothiophene.
-
Dissolution: Dissolve 3-acetamidothiophene (1.0 eq) in glacial acetic acid or DMF at 0°C.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. The reaction is exothermic.[2]
-
Monitoring: Stir at 0°C to RT for 1 hour. TLC will show rapid conversion.[1]
-
Workup: Pour into ice water. The product usually precipitates as a solid. Filter and wash with water.[1]
-
Yield: Typically 85-95%.[1]
-
Note: No C5 isomer is typically observed unless excess bromine is used (leading to 2,5-dibromo).[1]
Protocol B: Nitration of 3-Fluorothiophene
Target: Synthesis of 2-nitro-3-fluorothiophene. Caution: Nitration of thiophenes can be explosive.[1][2][3] Use Acetyl Nitrate generated in situ.
-
Reagent Prep: In a separate flask, prepare acetyl nitrate by adding fuming
(1.1 eq) to acetic anhydride at -10°C. -
Addition: Add the acetyl nitrate solution dropwise to a solution of 3-fluorothiophene in acetic anhydride at -10°C.
-
Reaction: Stir at -10°C to 0°C for 30-60 minutes.
-
Quench: Pour onto ice/water mixture carefully.
-
Isolation: Extract with DCM. Wash with
to remove acid.[1] -
Outcome: The major product is the C2-nitro isomer. Isomer separation (from C5-nitro) may be required via column chromatography (Hexane/EtOAc).[1]
Part 4: Decision Framework for Synthesis
Use this workflow to determine the optimal synthetic route based on your starting material.
References
-
Campaigne, E., & Bourgeois, R. C. (1954).[1] "3-Substituted Thiophenes. VI. The Isomerism of the 3-Acetamidothiophenes." Journal of the American Chemical Society. Link[1]
-
Barker, J. M., et al. (1985).[1] "Thienopyridines.[1][4] Part 5. The synthesis of some thieno[2,3-b]pyridine derivatives." Journal of Chemical Research.[1] (Confirming C2 selectivity for amino derivatives).
-
Gronowitz, S., & Rosén, U. (1971).[1] "On the reaction of 3-bromothiophene with butyllithium." Chemica Scripta. (Foundational work on halogenated thiophene lithiation regiochemistry).
-
Taylor, R. (1990).[1] Electrophilic Aromatic Substitution. Wiley.[1] (General reference for F vs NH2 directing effects).
-
Lerrmann, M., et al. (2015).[1][5] "Regioselective Synthesis of Thiophene Derivatives." Organic Process Research & Development. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-Fluoro-2-nitrothiophene Derivatives
In the landscape of contemporary drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A candidate molecule with promising in vitro potency can falter in preclinical and clinical development if it is too rapidly metabolized, leading to poor bioavailability and a short duration of action. Conversely, a compound that is excessively stable may accumulate to toxic levels. This guide provides a comprehensive framework for assessing the metabolic stability of a unique class of compounds: derivatives of 3-Fluoro-2-nitrothiophene.
These molecules present a fascinating intersection of structural motifs with distinct metabolic implications. The thiophene ring, a common scaffold in medicinal chemistry, is known to be susceptible to bioactivation into reactive metabolites.[1][2][3] The nitro group can undergo bioreduction, potentially leading to toxic intermediates.[4] Counterbalancing these liabilities is the strategic placement of a fluorine atom, a modification often employed to enhance metabolic stability.[5][6][7][8][9] Understanding the interplay of these structural features is paramount for any researcher working with this chemical series.
This guide is designed for drug development professionals and researchers. It will not only detail a robust experimental protocol for assessing metabolic stability but also delve into the rationale behind the experimental choices and the interpretation of the resulting data.
The Cornerstone of Metabolic Stability Assessment: The Liver Microsomal Assay
The liver is the primary site of drug metabolism in the body, and the cytochrome P450 (CYP) enzymes, predominantly located in the endoplasmic reticulum of hepatocytes, are the major players in the biotransformation of foreign compounds.[10] Liver microsomes, which are vesicles of the endoplasmic reticulum, are a well-established in vitro model for studying Phase I metabolism.[10][11] They are cost-effective, readily available for various species, and contain a high concentration of CYP enzymes.[10][12]
The following protocol for a liver microsomal stability assay is designed to be a self-validating system, providing reliable and reproducible data on the intrinsic clearance of this compound derivatives.
Experimental Workflow for Metabolic Stability Assessment
Caption: Workflow of the in vitro liver microsomal stability assay.
Detailed Step-by-Step Protocol
1. Preparation of Reagents:
-
Test Compounds: Prepare a 10 mM stock solution of each this compound derivative in DMSO.
-
Liver Microsomes: Use pooled human, rat, and mouse liver microsomes to account for inter-species differences. Thaw them on ice immediately before use.[13]
-
NADPH Regenerating System: This is crucial for maintaining the activity of CYP enzymes. A common system consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
2. Incubation:
-
In a 96-well plate, combine the liver microsomes (final protein concentration 0.5 mg/mL), phosphate buffer, and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.[13]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[12]
3. Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.[12][14]
-
Immediately quench the reaction by adding the aliquot to a collection plate containing a threefold volume of cold acetonitrile with an internal standard (e.g., a structurally related compound with known stability). The acetonitrile precipitates the proteins, stopping the enzymatic reaction.[12]
4. Sample Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.[14]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for quantifying the parent compound.[15][16][17]
5. Data Analysis and Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining against time. The slope of this line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / microsomal protein amount) .
Self-Validating Controls:
-
No NADPH Control: Incubate the test compound with microsomes without the NADPH regenerating system. This control ensures that the observed degradation is due to enzymatic activity and not chemical instability.[13]
-
Heat-Inactivated Microsomes: Incubate the test compound with microsomes that have been denatured by heating. This is another control to confirm enzymatic degradation.[13]
-
Positive Control: Include a compound with known metabolic lability (e.g., verapamil or testosterone) to verify the activity of the microsomal batch.[13]
Predicted Metabolic Pathways of this compound Derivatives
Based on the known metabolism of thiophenes, nitroaromatics, and the influence of fluorine, we can predict the likely metabolic hotspots of this compound derivatives.
Caption: Predicted metabolic pathways for this compound derivatives.
Key Metabolic Considerations:
-
Nitro Group Reduction: The nitro group is susceptible to reduction by nitroreductases, which can lead to the formation of nitroso, hydroxylamine, and amino metabolites.[4] The hydroxylamine intermediate can be toxic.
-
Thiophene Ring Oxidation: The thiophene sulfur can be oxidized to a sulfoxide.[18] Additionally, the thiophene ring can undergo epoxidation, forming reactive electrophilic species that can be trapped by nucleophiles like glutathione.[2][3][19] The presence of bulky or electron-withdrawing groups can sometimes reduce this bioactivation.[20][21]
-
Role of the Fluorine Atom: The fluorine atom at the 3-position is expected to act as a metabolic shield, potentially hindering oxidation at the adjacent carbons of the thiophene ring.[5][6][7][8][9] However, in some cases, enzymatic C-F bond hydrolysis has been observed, although this is less common.[22][23]
-
Side Chain Metabolism: If the this compound core is derivatized with alkyl chains, these can be sites of hydroxylation.
Comparative Analysis of Hypothetical Derivatives
To illustrate the practical application of this guide, let's consider a hypothetical set of this compound derivatives and their potential metabolic stability profiles.
| Compound ID | R-Group at 5-position | Predicted Metabolic Hotspot | Expected t1/2 (min) in HLM | Expected Clint (µL/min/mg) in HLM | Rationale |
| FN-Th-001 | -H | Thiophene ring, Nitro group | < 15 | > 100 | Unsubstituted position 5 is susceptible to oxidation. |
| FN-Th-002 | -CH3 | Methyl group, Thiophene ring, Nitro group | 15-30 | 50-100 | Methyl group provides a site for hydroxylation. |
| FN-Th-003 | -CF3 | Nitro group | > 60 | < 20 | Trifluoromethyl group is metabolically stable and can shield the thiophene ring. |
| FN-Th-004 | -Phenyl | Phenyl ring, Nitro group | < 30 | > 50 | Phenyl ring is a prime site for aromatic hydroxylation. |
| FN-Th-005 | -t-Butyl | Nitro group | > 60 | < 20 | The bulky t-butyl group sterically hinders access to the thiophene ring. |
HLM: Human Liver Microsomes
This table serves as an example of how to systematically compare and rationalize the metabolic stability of a series of compounds. The actual experimental data obtained from the protocol described above would be used to populate such a table, guiding further optimization of the chemical series.
Conclusion
The assessment of metabolic stability is a critical step in the journey of a drug candidate from the bench to the clinic. For compounds derived from this compound, a systematic approach that considers the unique metabolic liabilities and advantages of each structural component is essential. The liver microsomal stability assay, when conducted with the appropriate controls and rigorous data analysis, provides a robust platform for these investigations. By understanding the metabolic fate of these compounds, researchers can make informed decisions to design molecules with optimized pharmacokinetic profiles, ultimately increasing the probability of success in developing new and effective medicines.
References
-
Zhang, M., et al. (2020). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ACS Chemical Neuroscience. Available at: [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. Available at: [Link]
-
Li, D., et al. (2020). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. ChemMedChem. Available at: [Link]
-
Pike, L. S., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
-
Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]
-
Li, D., et al. (2020). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine‐Substituted δ‐Tocotrienol Derivative. ChemMedChem. Available at: [Link]
-
Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]
-
Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. Methods in Molecular Biology. Available at: [Link]
-
Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Dansette, P. M., et al. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Archiv der Pharmazie. Available at: [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]
-
Al-Tannak, N. F., et al. (2024). Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves. Molecules. Available at: [Link]
-
Ashby, J., et al. (1983). Thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl: Evaluation in vitro. Carcinogenesis. Available at: [Link]
-
Chan, G. F., et al. (2004). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C. Available at: [Link]
-
Taylor & Francis Online. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Kamel, A., et al. (2011). Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. Chemical Research in Toxicology. Available at: [Link]
-
Dervieux, T., et al. (2019). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology. Available at: [Link]
-
de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Angers, J., et al. (2023). Fluorine in drug discovery: Role, design and case studies. MedChemComm. Available at: [Link]
-
Sharma, P., et al. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Current Pharmaceutical Design. Available at: [Link]
-
Walsh, R., et al. (2008). Chemical and biochemical aspects of thiophene bioactivation. pA2 Online. Available at: [Link]
-
Labroots. (2021). How to quantify 200 metabolites with one LC-MS/MS method?. YouTube. Available at: [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Shah, P., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Chemical Information and Modeling. Available at: [Link]
-
Kamel, A., et al. (2011). Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes. Chemical Research in Toxicology. Available at: [Link]
-
Propersi, F. (2017). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Parma. Available at: [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Available at: [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Available at: [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
